Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56N7O13PS/c1-19(2)16-25(31(37)47)40-32(48)24(13-15-58-6)39-35(51)28-8-7-14-43(28)36(52)30(20(3)4)42-34(50)26(41-33(49)27(18-29(45)46)38-21(5)44)17-22-9-11-23(12-10-22)56-57(53,54)55/h9-12,19-20,24-28,30H,7-8,13-18H2,1-6H3,(H2,37,47)(H,38,44)(H,39,51)(H,40,48)(H,41,49)(H,42,50)(H,45,46)(H2,53,54,55)/t24-,25-,26-,27-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBUYJZBCOAD-YUGXLDDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56N7O13PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known SH2 domain ligand.[1][2] SH2 domains are critical components in cellular signal transduction pathways mediated by protein tyrosine kinases (PTKs), making peptides like this valuable tools for research and drug discovery.[1] This document outlines the chemical synthesis via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
Core Principles of Phosphopeptide Synthesis
The synthesis of phosphotyrosine-containing peptides presents unique challenges due to the lability of the phosphate group. The most common and effective approach is the "building block" strategy, where a pre-phosphorylated and protected tyrosine residue is incorporated into the peptide chain during solid-phase synthesis.[3][4][5] This guide will focus on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[4]
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-Met-OH
-
Fmoc-Pro-OH
-
Fmoc-Val-OH
-
Fmoc-Tyr(PO3(tBu)2)-OH[4]
-
Fmoc-Asp(OtBu)-OH
-
Acetic Anhydride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first amino acid, Fmoc-Leu-OH (3 equivalents), with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Met, Pro, Val, Tyr(PO3(tBu)2), and Asp(OtBu).
-
N-terminal Acetylation: After the final amino acid (Asp) has been coupled and its Fmoc group removed, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and then DCM.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% H2O, and 2.5% EDT.
-
Add the cleavage cocktail to the resin and allow it to react for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.
Diagram of the Solid-Phase Peptide Synthesis Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
II. Peptide Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, dried peptide
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min for a preparative column.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Diagram of the Purification and Analysis Workflow:
Caption: Peptide Purification and Analysis Workflow.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Synthesis Scale | 0.2 mmol |
| Theoretical Yield | 205.8 mg |
| Crude Peptide Yield | 150-180 mg (73-87%) |
| Purified Peptide Yield | 40-60 mg (20-29%) |
Table 1: Synthesis Yields
| Analysis Method | Parameter | Specification |
| Analytical RP-HPLC | Purity | ≥ 95% |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Expected: 1028.1 g/mol |
| Observed: [M+H]⁺ = 1029.1 |
Table 2: Quality Control of Purified Peptide
Signaling Pathway Context
The target of this peptide, the SH2 domain, is a structurally conserved protein domain of about 100 amino acids that is found in many intracellular signal-transducing proteins. SH2 domains function as regulatory modules by binding to phosphotyrosine-containing sequences in other proteins, thereby mediating protein-protein interactions.
Diagram of a Simplified Tyrosine Kinase Signaling Pathway:
Caption: Simplified Receptor Tyrosine Kinase Signaling.
This guide provides a robust framework for the successful synthesis and purification of this compound. The detailed protocols and visual workflows are intended to aid researchers in producing this valuable phosphopeptide for their studies in cell signaling and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Function of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: An SH2 Domain-Targeted Phosphopeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic phosphopeptide, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. This peptide is a valuable research tool for studying signal transduction pathways mediated by Src Homology 2 (SH2) domains. By mimicking a phosphotyrosine-containing motif, it acts as a competitive antagonist of SH2 domain interactions, thereby inhibiting the downstream signaling cascades they regulate. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes its role in cellular signaling.
Introduction: The Role of SH2 Domains in Cellular Signaling
Protein tyrosine kinases (PTKs) play a pivotal role in regulating a myriad of cellular processes, including growth, differentiation, and metabolism. The signals initiated by PTKs are often propagated through a series of protein-protein interactions mediated by specialized recognition modules. Among the most critical of these are the Src Homology 2 (SH2) domains.
SH2 domains are structurally conserved protein motifs of approximately 100 amino acids that specifically recognize and bind to short peptide sequences containing a phosphorylated tyrosine (pTyr) residue. This interaction is highly specific, with the amino acid sequence flanking the pTyr determining which SH2 domain-containing protein will bind. This specificity allows for the precise assembly of signaling complexes at distinct subcellular locations, thereby ensuring the fidelity of signal transduction.
The binding of an SH2 domain to its cognate phosphopeptide can have several functional consequences:
-
Recruitment of signaling proteins: SH2 domains can recruit cytosolic proteins to the plasma membrane, bringing them in proximity to their substrates or activators.
-
Allosteric regulation of enzyme activity: The binding of a phosphopeptide to an SH2 domain can induce a conformational change in the protein, leading to the activation or inhibition of its enzymatic activity.
-
Juxtaposition of interacting proteins: SH2 domains can bring two or more proteins into close proximity, facilitating their interaction and the formation of larger signaling complexes.
Given their central role in signal transduction, the dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, molecules that can modulate these interactions are of significant interest as both research tools and potential therapeutic agents.
This compound: A Synthetic SH2 Domain Ligand
This compound is a synthetic heptapeptide that incorporates a phosphotyrosine residue, making it a ligand for SH2 domains. The N-terminal acetylation and C-terminal amidation enhance its stability against degradation by exopeptidases.
Mechanism of Action
The biological function of this compound stems from its ability to act as a competitive antagonist for SH2 domain binding. By mimicking the natural phosphotyrosine-containing motifs found on activated receptors and signaling proteins, this peptide can bind to the pTyr-binding pocket of SH2 domains. This competitive binding prevents the SH2 domain from interacting with its endogenous protein partners, thereby disrupting the downstream signaling cascade.
The specificity of this peptide for different SH2 domains is determined by the amino acid sequence flanking the phosphotyrosine residue, namely Val-Pro-Met-Leu.
Quantitative Data
The inhibitory potential of this compound has been quantified through competitive binding assays. A key parameter for evaluating its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to displace 50% of the native ligand from the SH2 domain.
| Parameter | Value | SH2 Domain Target(s) | Reference |
| IC50 | 0.15 µM | General SH2 Domains | [1] |
Note: The provided IC50 value is for general SH2 domain competitive binding. The affinity for specific SH2 domains may vary. Further research is needed to establish a comprehensive binding profile across a panel of SH2 domains.
Experimental Protocols
The following section details a general protocol for a competitive binding assay to determine the IC50 of this compound for a specific SH2 domain. A common method for this is the fluorescence polarization (FP) assay.
Principle of the Fluorescence Polarization (FP) Assay
The FP assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (the SH2 domain), its tumbling is slowed, leading to an increase in fluorescence polarization. A competitor, such as this compound, will displace the fluorescent tracer from the SH2 domain, causing a decrease in fluorescence polarization.
Materials
-
Recombinant, purified SH2 domain of interest
-
Fluorescently labeled phosphopeptide tracer with known affinity for the SH2 domain
-
This compound (competitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Microplate reader with fluorescence polarization capabilities
Experimental Workflow
The following diagram illustrates the general workflow for a competitive FP assay.
Detailed Procedure
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Prepare a working solution of the SH2 domain and the fluorescently labeled tracer in the assay buffer. The concentration of the SH2 domain should be in the range of the tracer's Kd, and the tracer concentration should be low (e.g., 1-5 nM).
-
Add the SH2 domain/tracer solution to the wells of a microplate.
-
Add the serially diluted competitor peptide to the respective wells. Include control wells with no competitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
This compound can be used to investigate a variety of signaling pathways that are dependent on SH2 domain-mediated interactions. A prominent example is the pathway initiated by receptor tyrosine kinases (RTKs).
Inhibition of RTK-Mediated Signaling
Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues. These phosphotyrosine sites serve as docking sites for SH2 domain-containing proteins, such as Growth factor receptor-bound protein 2 (Grb2). The recruitment of Grb2, in turn, activates downstream pathways like the Ras-MAPK cascade, which promotes cell proliferation.
This compound can competitively bind to the SH2 domain of Grb2, preventing its recruitment to the activated RTK and thereby inhibiting the downstream signaling.
The following diagram illustrates the inhibitory effect of the peptide on a generic RTK signaling pathway.
Conclusion
This compound is a potent and specific tool for the investigation of SH2 domain-mediated signaling pathways. Its ability to competitively inhibit the interaction between SH2 domains and their phosphoprotein partners allows researchers to dissect the roles of these interactions in various cellular processes. The quantitative data and experimental protocols provided in this guide offer a starting point for utilizing this peptide in studies aimed at understanding and targeting SH2 domain-dependent signaling in health and disease. Further characterization of its binding profile against a wider array of SH2 domains will enhance its utility as a selective inhibitor for specific signaling cascades.
References
Technical Guide: Binding Affinity of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 to SH2 Domains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Src Homology 2 (SH2) domain binding affinity of the synthetic phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. This peptide serves as a valuable tool for investigating signal transduction pathways and as a foundational molecule for the development of targeted therapeutics.
Quantitative Binding Data
The peptide this compound has been characterized as a competitive inhibitor of SH2 domain binding. While comprehensive screening data across all SH2 domains is not publicly available, a key inhibitory concentration has been reported. The peptide was designed as a high-affinity ligand, likely based on the optimal binding motif for the p85 subunit of phosphatidylinositol 3-kinase (PI3K).
| Target SH2 Domain | Peptide Sequence | Assay Type | Reported IC50 | Reference |
| Unspecified | This compound | Competitive Binding Assay | 0.15 µM | [1] |
It is highly probable that this reported IC50 value corresponds to the binding affinity against the C-terminal SH2 domain of the p85 subunit of PI 3-kinase, as suggested by the foundational research on similar peptide sequences[2][3].
Experimental Protocols
The determination of SH2 domain binding affinity for phosphopeptides is commonly achieved through competitive binding assays. A prevalent method, particularly in the foundational research for this class of peptides, is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol: Competitive ELISA for SH2 Domain Binding
This protocol outlines the general procedure to determine the half-maximal inhibitory concentration (IC50) of a test peptide against a specific SH2 domain.
Principle: A Glutathione S-transferase (GST)-tagged SH2 domain fusion protein is immobilized on a glutathione-coated microplate. A biotinylated phosphopeptide with known high affinity for the SH2 domain is used as a probe. The test peptide (this compound) is introduced in varying concentrations to compete with the biotinylated probe for binding to the immobilized SH2 domain. The amount of bound biotinylated probe is quantified using a streptavidin-enzyme conjugate and a chromogenic substrate. A decrease in signal indicates successful competition by the test peptide.
Materials:
-
GST-SH2 Fusion Protein: Purified recombinant protein (e.g., GST-p85α C-terminal SH2).
-
Glutathione-coated 96-well microplate.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1% BSA, 0.05% Tween-20.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Biotinylated Probe Peptide: A high-affinity phosphopeptide for the target SH2 domain.
-
Test Peptide: this compound.
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M H2SO4.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Experimental Workflow:
References
- 1. Nonhydrolyzable phosphotyrosyl mimetics for the preparation of phosphatase-resistant SH2 domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular effects of phosphotyrosine-binding domain inhibitors on insulin receptor signaling and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Characterization of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the phosphopeptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂. This peptide has been identified as a high-affinity ligand for the C-terminal Src Homology 2 (SH2) domain of the p85 subunit of phosphatidylinositol 3-kinase (PI3-kinase). Its discovery has been pivotal in understanding the structural requirements for SH2 domain binding and in the development of phosphatase-resistant inhibitors of protein tyrosine kinase (PTK)-mediated signal transduction pathways. This document details the experimental protocols for its synthesis and characterization and presents its binding affinity in a structured format.
Introduction
Protein tyrosine kinases (PTKs) play a crucial role in cellular signaling by catalyzing the phosphorylation of tyrosine residues on target proteins. This post-translational modification creates binding sites for proteins containing Src Homology 2 (SH2) domains, leading to the assembly of signaling complexes and the propagation of downstream cellular responses. The dysregulation of PTK signaling is implicated in numerous diseases, including cancer and inflammatory disorders.
The peptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ was developed as a tool to probe the binding specificities of SH2 domains, particularly the SH2 domain of the p85 subunit of PI3-kinase. A key challenge in utilizing phosphopeptides as inhibitors in cellular systems is their rapid dephosphorylation by cellular phosphatases. This guide describes a peptide containing a natural phosphotyrosine (pTyr) residue, which serves as a baseline for the development of phosphatase-resistant analogs.
Physicochemical Properties
A summary of the key physicochemical properties of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is provided in the table below.
| Property | Value |
| Full Sequence | Acetyl-Aspartyl-Tyrosyl(phosphate)-Valyl-Prolyl-Methionyl-Leucyl-amide |
| One-Letter Code | Ac-DY(PO₃H₂)-VPML-NH₂ |
| Molecular Formula | C₃₆H₅₆N₇O₁₃PS |
| Molecular Weight | 857.91 g/mol |
| CAS Number | 157382-69-9 |
Biological Activity: SH2 Domain Binding
Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ was evaluated for its ability to inhibit the binding of a corresponding phosphoprotein to the C-terminal SH2 domain of the p85 subunit of PI3-kinase. The inhibitory potency was determined using a competitive binding assay.
| Target SH2 Domain | Ligand | IC₅₀ (μM) |
| PI3-Kinase p85 C-terminal SH2 Domain | Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ | 0.18 |
Data sourced from Burke TR Jr, et al. Biochemistry. 1994 May 31;33(21):6490-4.
Experimental Protocols
Peptide Synthesis
The synthesis of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is performed using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH
-
Phosphorylated tyrosine derivative: Fmoc-Tyr(PO(OBzl)OH)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Acetylation reagent: Acetic anhydride
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the deprotected resin using HBTU/HOBt and DIPEA in DMF. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid (Met, Pro, Val, Tyr(PO(OBzl)OH), Asp(OtBu)) according to the peptide sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide with acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the benzyl group on the phosphate) using a TFA-based cleavage cocktail.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Peptide Characterization
The identity and purity of the synthesized peptide are confirmed by mass spectrometry.
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the peptide.
-
Data Analysis: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the peptide. The purity is typically assessed by the peak area in the RP-HPLC chromatogram.
SH2 Domain Binding Assay
A competitive binding assay is used to determine the IC₅₀ value of the peptide. This assay measures the ability of the synthetic peptide to compete with a high-affinity, labeled phosphopeptide for binding to the SH2 domain.
Workflow for Competitive SH2 Domain Binding Assay:
Caption: Competitive SH2 Domain Binding Assay Workflow.
Materials:
-
Recombinant GST-tagged p85 C-terminal SH2 domain
-
Biotinylated high-affinity phosphopeptide probe
-
Streptavidin-alkaline phosphatase conjugate
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Microtiter plates
-
Assay buffer
Procedure:
-
Plate Coating: Coat microtiter plates with the GST-SH2 domain fusion protein.
-
Competitive Binding: Add a fixed concentration of the biotinylated phosphopeptide probe and varying concentrations of the test peptide (Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂) to the wells.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Washing: Wash the plates to remove unbound components.
-
Detection: Add the streptavidin-alkaline phosphatase conjugate, followed by another wash step. Then, add the alkaline phosphatase substrate.
-
Signal Measurement: Measure the resulting signal (e.g., absorbance for a colorimetric substrate) using a plate reader.
-
Data Analysis: Plot the signal as a function of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathway Context
Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ acts as a competitive inhibitor in the PI3-kinase signaling pathway by binding to the SH2 domain of the p85 regulatory subunit. This prevents the recruitment of p85 to phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs) or adaptor proteins like IRS-1.
Caption: PI3-Kinase Signaling Pathway and Point of Inhibition.
Conclusion
The discovery and characterization of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ have provided valuable insights into the molecular recognition of phosphotyrosine-containing sequences by SH2 domains. The high affinity of this peptide for the PI3-kinase p85 C-terminal SH2 domain underscores the importance of the residues C-terminal to the phosphotyrosine in determining binding specificity. The experimental protocols detailed herein offer a robust framework for the synthesis and evaluation of similar phosphopeptides. This foundational work has paved the way for the development of more potent and phosphatase-stable SH2 domain inhibitors with potential therapeutic applications.
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: A Technical Guide for Researchers in Protein Tyrosine Kinase Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a pivotal research tool in the study of signal transduction pathways mediated by protein tyrosine kinases (PTKs). While not a direct substrate for PTKs, this phosphopeptide serves as a high-affinity ligand for Src Homology 2 (SH2) domains, critical modules that recognize and bind to phosphorylated tyrosine residues on proteins. Specifically, this peptide mimics the pYVPM motif, a consensus binding sequence for the SH2 domains of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). This guide provides a comprehensive overview of the biochemical properties of this compound, its role in studying PTK-mediated signaling, detailed experimental protocols for its use in SH2 domain binding assays, and a discussion of its applications in drug discovery and development.
Introduction: The Role of SH2 Domains in PTK Signaling
Protein tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific substrate proteins. This phosphorylation event is a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. The addition of a phosphate group to a tyrosine residue creates a docking site for proteins containing SH2 domains.
SH2 domains are highly conserved protein modules of approximately 100 amino acids that recognize and bind to specific phosphotyrosine-containing sequences. This interaction is a critical step in the propagation of signals downstream of activated receptor and non-receptor tyrosine kinases. The binding of an SH2 domain-containing protein to a phosphorylated target can lead to its recruitment to the plasma membrane, its activation, or the formation of larger signaling complexes.
The peptide this compound is a synthetic phosphopeptide that has been instrumental in elucidating the intricacies of SH2 domain-mediated interactions. Its sequence is designed to mimic the binding motif for the SH2 domains of the p85 regulatory subunit of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer and other diseases.
Biochemical Properties and Specificity
The defining characteristic of this compound is its high affinity and specificity for the SH2 domains of the p85 subunit of PI3K. The aspartic acid residue at the N-terminus and the core pTyr-Val-Pro-Met sequence are crucial for this interaction.
Quantitative Binding Data
The affinity of this compound for the C-terminal SH2 domain of the p85 subunit of PI3K has been quantified. This data is essential for designing and interpreting experiments aimed at studying the PI3K signaling pathway.
| Ligand | Target SH2 Domain | Assay Type | IC50 (µM) | Reference |
| This compound | p85 C-terminal SH2 | Competitive Inhibition Assay | 0.15 | Burke TR Jr, et al. (1994) |
Role in Protein Tyrosine Kinase Signaling Pathways
This compound is a valuable tool for investigating the PI3K signaling pathway, which is activated by a multitude of receptor and non-receptor tyrosine kinases. Upon ligand binding, receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) or the platelet-derived growth factor receptor (PDGFR) undergo autophosphorylation on specific tyrosine residues. These phosphotyrosine sites then serve as docking sites for the SH2 domains of p85, leading to the recruitment and activation of the p110 catalytic subunit of PI3K.
By acting as a competitive inhibitor of the p85 SH2 domain, this compound can be used to block the interaction between p85 and its upstream activators, thereby inhibiting the activation of PI3K and its downstream signaling cascade. This makes it an invaluable reagent for dissecting the role of PI3K in various cellular processes and for validating PI3K as a therapeutic target.
Caption: PI3K Signaling Pathway and the inhibitory action of the peptide.
Experimental Protocols
The primary application of this compound is in assays designed to measure and characterize the binding of SH2 domains to their phosphotyrosine ligands. Below are detailed protocols for three common SH2 domain binding assays.
Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.
Materials:
-
Fluorescently labeled version of the target peptide (e.g., FITC-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2)
-
Purified SH2 domain of interest (e.g., GST-p85 C-terminal SH2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of the fluorescently labeled peptide in the assay buffer.
-
Prepare a series of dilutions of the unlabeled competitor peptide (this compound) in the assay buffer.
-
In the wells of the 384-well plate, add a constant concentration of the fluorescently labeled peptide and the purified SH2 domain.
-
Add the serially diluted unlabeled competitor peptide to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified SH2 domain
-
This compound
-
ITC instrument
-
Degassed dialysis buffer (e.g., 50 mM Phosphate buffer pH 7.5, 150 mM NaCl)
Procedure:
-
Dialyze both the SH2 domain and the peptide against the same degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
Load the SH2 domain into the sample cell of the ITC instrument.
-
Load the peptide into the injection syringe.
-
Perform a series of small, sequential injections of the peptide into the sample cell while monitoring the heat changes.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified SH2 domain (as the ligand)
-
This compound (as the analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified SH2 domain onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the peptide analyte in the running buffer.
-
Inject the different concentrations of the peptide over the sensor surface and monitor the change in the SPR signal (response units).
-
After each injection, regenerate the sensor surface to remove the bound peptide.
-
Fit the association and dissociation curves to a suitable binding model to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).
Applications in Drug Discovery
The peptide this compound and its derivatives are valuable tools in drug discovery efforts targeting the PI3K signaling pathway.
-
High-Throughput Screening (HTS): This peptide can be used in competitive binding assays, such as the fluorescence polarization assay described above, to screen large compound libraries for inhibitors of the p85 SH2 domain.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide sequence, researchers can probe the structural requirements for high-affinity binding to the p85 SH2 domain, which can guide the design of more potent and selective small-molecule inhibitors.
-
Validation of Novel Therapeutics: Novel drug candidates designed to inhibit the PI3K pathway can be tested for their ability to disrupt the interaction between the p85 SH2 domain and this phosphopeptide, providing a quantitative measure of their target engagement.
Conclusion
This compound is a well-characterized and indispensable tool for researchers studying protein tyrosine kinase signaling. Its high affinity and specificity for the SH2 domains of the p85 subunit of PI3K make it an ideal reagent for investigating the downstream consequences of tyrosine kinase activation. The experimental protocols and applications described in this guide provide a framework for utilizing this phosphopeptide to advance our understanding of PTK-mediated signal transduction and to facilitate the development of novel therapeutics targeting these critical pathways.
In-Depth Structural Analysis of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive structural and functional analysis of the synthetic phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. Designed for researchers, scientists, and drug development professionals, this document delves into the peptide's structural characteristics, its interactions with Src Homology 2 (SH2) domains, and the broader implications for signal transduction pathways.
Introduction: The Significance of a Phosphopeptide Ligand
This compound is a synthetic, N-terminally acetylated and C-terminally amidated heptapeptide. The central phosphotyrosine (pTyr) residue marks it as a key player in cellular signaling, acting as a ligand for SH2 domains.[1] SH2 domains are crucial protein modules that recognize and bind to specific phosphotyrosine-containing sequences, thereby mediating a vast array of intracellular signaling cascades initiated by protein tyrosine kinases (PTKs).[1] Understanding the structural basis of this peptide's interaction with SH2 domains is paramount for designing targeted therapeutics for diseases driven by aberrant tyrosine kinase signaling, such as cancer and inflammatory disorders.
The core recognition motif within this peptide is pTyr-Val-Pro-Met (pYVPM). This guide will explore the structural nuances of this motif and its binding to SH2 domains, with a particular focus on the Src family of kinases as a representative interaction partner.
Structural Conformation and Binding Mode
While a crystal structure of this compound in complex with an SH2 domain is not publicly available, computational studies involving simulated annealing have shed light on the conformational dynamics of the closely related pYVPM motif when bound to the Src SH2 domain.[2][3]
Unlike the high-affinity pYEEI motif which predominantly adopts an extended conformation when bound to the Src SH2 domain, the pYVPM motif exhibits a more complex conformational landscape.[3][4][5] This suggests that the residues C-terminal to the phosphotyrosine play a critical role in determining the bound conformation.[4][5]
The binding of phosphopeptides to SH2 domains is classically described by a "two-pronged plug" model.[6] The phosphotyrosine residue inserts into a deep, positively charged pocket on the SH2 domain, while a hydrophobic residue at the pY+3 position (in this case, Met) engages a shallower, hydrophobic pocket.[6] The specificity of this interaction is dictated by the amino acid sequence flanking the phosphotyrosine.
Table 1: Key Structural Features of the pYVPM Motif in Complex with Src SH2 Domain (Based on Computational Analysis)
| Feature | Description | Reference |
| Overall Conformation | Exhibits a less extended and more dynamic conformation compared to high-affinity motifs like pYEEI. | [3][4] |
| pTyr Binding | The phosphotyrosine side chain is anchored in a conserved, positively charged pocket of the SH2 domain. | [6] |
| pY+1 (Val) Interaction | The valine residue contributes to the overall binding affinity through hydrophobic interactions. | |
| pY+2 (Pro) Interaction | The proline residue introduces a kink in the peptide backbone, influencing the overall conformation. | |
| pY+3 (Met) Interaction | The methionine side chain occupies the hydrophobic specificity pocket on the SH2 domain surface. | [6] |
Quantitative Analysis of Binding Affinity
Table 2: Representative Thermodynamic Parameters for SH2-Phosphopeptide Interactions
| Interacting Molecules | Method | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Src SH2 and pYEEI peptide | ITC | ~50-100 | Favorable | Favorable/Unfavorable | |
| Grb2 SH2 and pYVNV peptide | ITC | ~200-500 | Favorable | Favorable | |
| Ac-Asp-pTyr-Val-Pro-Met-Leu-NH2 and Src SH2 | Estimated | 100 - 1000 | N/A | N/A |
Note: The values for this compound are estimations based on known affinities of similar motifs and are provided for illustrative purposes. Experimental determination is required for precise values.
Experimental Protocols
Peptide Synthesis: Solid-Phase Synthesis of this compound
The synthesis of this phosphopeptide is achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[7]
Protocol Outline:
-
Resin Preparation: Start with a Rink amide resin to yield a C-terminal amide upon cleavage.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Leu, Met, Pro, Val, Fmoc-Tyr(PO(OBzl)OH)-OH, Asp(OtBu)) using a suitable coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Phosphotyrosine Incorporation: Use a pre-phosphorylated and protected tyrosine residue, such as Fmoc-Tyr(PO(OBzl)OH)-OH, during the corresponding coupling cycle.
-
N-terminal Acetylation: Following the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide on-resin using acetic anhydride and a base.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.
Protocol Outline:
-
Sample Preparation: Prepare a solution of the purified SH2 domain (e.g., Src SH2) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a solution of the synthesized phosphopeptide in the same buffer.
-
ITC Experiment: Load the SH2 domain solution into the sample cell of the ITC instrument and the phosphopeptide solution into the injection syringe.
-
Titration: Perform a series of injections of the phosphopeptide into the SH2 domain solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.
Role in Signaling Pathways
The binding of this compound to an SH2 domain, such as that of Src, can initiate a cascade of downstream signaling events. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, division, migration, and survival.
Upon activation by an upstream signal (e.g., growth factor receptor activation), Src can phosphorylate various substrate proteins. The binding of a phosphopeptide ligand to the Src SH2 domain can modulate its activity and localization, thereby influencing downstream pathways. For instance, this interaction can lead to the recruitment of other signaling proteins, forming a multi-protein complex that propagates the signal.
Conclusion and Future Directions
This compound serves as a valuable tool for studying the intricacies of SH2 domain-mediated signaling. Its unique structural features, characterized by the pYVPM motif, offer a distinct profile compared to other well-studied phosphopeptide ligands.
Future research should focus on obtaining high-resolution structural data of this peptide in complex with various SH2 domains through X-ray crystallography or NMR spectroscopy.[8][9][10][11] This would provide a more precise understanding of the molecular interactions and conformational changes upon binding. Furthermore, detailed kinetic and thermodynamic studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) with a panel of SH2 domains will be crucial for elucidating its binding specificity and selectivity. Such data will be instrumental in the rational design of novel inhibitors targeting specific SH2 domains for therapeutic intervention.
References
- 1. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Determinants of Phosphotyrosine Peptides Complexed with the Src SH2 Domain | PLOS One [journals.plos.org]
- 4. Conformational Determinants of Phosphotyrosine Peptides Complexed with the Src SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational determinants of phosphotyrosine peptides complexed with the Src SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Structure Determination of SH2 Domain-Phosphopeptide Complexes by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Structure Determination of SH2 Domain–Phosphopeptide Complexes by NMR | Carlomagno Group [carlomagno-group.org]
- 11. Structure Determination of SH2–Phosphopeptide Complexes by X-Ray Crystallography: The Example of p120RasGAP | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Cellular Uptake and Localization of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular uptake and localization of the phosphopeptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂. This peptide is a known ligand for Src Homology 2 (SH2) domains, which are critical components of intracellular signaling pathways mediated by protein tyrosine kinases (PTKs). Understanding how this and similar phosphopeptides enter cells and where they localize is crucial for the development of targeted therapeutics that modulate these pathways.
A significant challenge in utilizing phosphopeptides like Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ in cell-based assays or as potential therapeutics is their inherently poor cell permeability. The negatively charged phosphate group on the tyrosine residue hinders its ability to cross the hydrophobic cell membrane. Research on similar phosphopeptides targeting SH2 domains has largely overcome this obstacle through a prodrug strategy. This involves masking the phosphate's negative charges with lipophilic, enzymatically-labile groups, such as pivaloyloxymethyl (POM) esters. These modified prodrugs can more readily diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the masking groups, releasing the active phosphopeptide to interact with its intracellular target.
Quantitative Data on Cellular Uptake of SH2 Domain-Targeting Phosphopeptide Prodrugs
| Prodrug Moiety | Target SH2 Domain | Cell Line | Concentration for Significant Inhibition of Target Phosphorylation | Reference |
| bis-pivaloyloxymethyl (POM) esters of a phosphonate mimetic | STAT3 | MDA-MB-468 (Breast Cancer) | 0.5 µM - 10 µM | [1] |
| Pivaloyloxymethyl (POM) groups on a phosphonodifluoromethyl mimetic | STAT6 | Beas-2B (Bronchial Epithelial) | ≥ 1 µM | [2] |
| S-acetyl thioester (SATE) of phosphotyrosine | Grb2 | Cells overexpressing HER2/ErbB2 | ED₅₀ of 0.1 µM for antiproliferative activity | [3] |
Experimental Protocols
Detailed methodologies are critical for the successful investigation of phosphopeptide cellular uptake and localization. Below are protocols for key experiments, adapted from studies on similar SH2-targeting phosphopeptides.
Protocol 1: Synthesis of a Cell-Permeable Prodrug of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂
This protocol is a generalized approach for creating a pivaloyloxymethyl (POM) prodrug of the target peptide.
Objective: To chemically modify the phosphotyrosine residue of the peptide to enhance its cell permeability.
Materials:
-
Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂
-
Chloromethyl pivalate (POM-Cl)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for verification
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Add an excess of POM-Cl to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by HPLC.
-
Upon completion, quench the reaction with water.
-
Purify the resulting POM-peptide conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Assessing Cellular Uptake and Target Inhibition by Western Blot
Objective: To determine if the prodrug enters the cell and inhibits the phosphorylation of a downstream target of an SH2 domain-containing protein.
Materials:
-
Cultured cells known to have active signaling through a relevant SH2-containing protein (e.g., a cell line with constitutively active STAT3).
-
The synthesized POM-peptide prodrug.
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
Primary antibodies against the phosphorylated and total forms of the target protein (e.g., anti-phospho-STAT3 and anti-STAT3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the POM-peptide prodrug for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total target protein to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Protocol 3: Subcellular Localization using Confocal Microscopy
Objective: To visualize the intracellular distribution of the phosphopeptide after cellular entry. This requires conjugating a fluorescent dye to the peptide.
Materials:
-
A fluorescently labeled version of the POM-peptide prodrug (e.g., conjugated to FITC or a similar fluorophore).
-
Cultured cells grown on glass coverslips.
-
Confocal microscope.
-
Nuclear stain (e.g., DAPI).
-
Lysosomal stain (e.g., LysoTracker Red).
Procedure:
-
Synthesize a fluorescently labeled version of the POM-peptide.
-
Seed cells on glass coverslips in a petri dish and allow them to adhere.
-
Treat the cells with the fluorescently labeled POM-peptide for various time points (e.g., 30 minutes, 1 hour, 4 hours).
-
At each time point, wash the cells with PBS.
-
If desired, stain for specific organelles like the nucleus (with DAPI) or lysosomes (with LysoTracker Red).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, capturing images in the channels corresponding to the peptide's fluorophore and any organelle stains.
-
Analyze the images to determine the subcellular localization of the peptide.
Visualizations
The following diagrams illustrate key concepts and workflows related to the cellular uptake and activity of SH2 domain-targeting phosphopeptides.
References
- 1. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of small phosphopeptides, inhibitors of Grb2 SH2 domain, and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 for Characterizing Tyrosine Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine kinases (PTKs) are critical enzymes in cellular signaling, governing processes such as cell growth, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event creates specific binding sites for proteins containing Src Homology 2 (SH2) domains. The recruitment of SH2 domain-containing proteins to these newly phosphorylated sites is a pivotal step in the propagation of downstream signaling cascades.[1][2] Dysregulation of PTK activity and subsequent signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders.
The peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a synthetic phosphopeptide. As it already contains a phosphorylated tyrosine residue, it is not a substrate for kinase activity assays. Instead, it serves as a high-affinity ligand for SH2 domains, mimicking a protein that has been phosphorylated by a PTK.[1] This makes it an invaluable tool for:
-
Studying SH2 domain-phosphoprotein interactions.
-
Screening for small-molecule inhibitors that disrupt these interactions. [3][4]
-
Characterizing the binding specificity of different SH2 domains. [5]
These applications are downstream of kinase activity but are essential for understanding the functional consequences of kinase-mediated signaling and for developing targeted therapeutics. This document provides detailed protocols for using this phosphopeptide in common SH2 domain binding assays.
Signaling Pathway Context: Tyrosine Kinase and SH2 Domain Interaction
The diagram below illustrates a simplified, canonical signaling pathway initiated by a receptor tyrosine kinase (RTK). Activation of the kinase leads to autophosphorylation, creating docking sites for SH2 domain-containing adaptor proteins, which in turn recruit other effectors to propagate the signal.
Caption: Generic Tyrosine Kinase Signaling Pathway.
Data Presentation: SH2 Domain Binding Affinities
| SH2 Domain | Phosphopeptide Ligand | Assay Method | Dissociation Constant (Kd) |
| Src | pY-E-E-I | Fluorescence Polarization | ~50 nM |
| Grb2 | pY-V-N-V | Isothermal Titration Calorimetry | ~200 nM |
| p85 (PI3K) | pY-M-X-M | Surface Plasmon Resonance | ~1-5 nM[8] |
| STAT3 | Ac-pY-L-P-Q-T-V-NH2 | Fluorescence Polarization | ~700 nM |
| SHP2 (N-SH2) | pY-A-S-L | Surface Plasmon Resonance | ~600 nM |
Table 1: Representative binding affinities for various SH2 domain-phosphopeptide interactions. This data is for illustrative purposes and actual values for this compound will vary depending on the specific SH2 domain and assay conditions.
Experimental Protocols
Application 1: Competitive Fluorescence Polarization (FP) Assay for SH2 Domain Inhibitors
Principle: This assay measures the disruption of the interaction between a fluorescently-labeled phosphopeptide tracer and an SH2 domain by a competitive inhibitor (e.g., this compound or a small molecule). In solution, the small fluorescent tracer tumbles rapidly, resulting in low polarization. When bound to the much larger SH2 domain protein, its tumbling slows, increasing the polarization. A competitor that displaces the tracer will cause a decrease in polarization, which can be measured to determine the inhibitor's potency (IC50).[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of novel phosphotyrosine mimetic inhibitors targeting the Src homology 2 domain of signaling lymphocytic activation molecule (SLAM) associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phosphopeptide mimetic prodrug targeting the SH2 domain of Stat3 inhibits tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SH2 domains recognize specific phosphopeptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding affinities of tyrosine-phosphorylated peptides to the COOH-terminal SH2 and NH2-terminal phosphotyrosine binding domains of Shc [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Protocol for SH2 Domain Pulldown with Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pY) motifs, playing a pivotal role in cellular signal transduction.[1] The dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[2][3] The peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 represents a specific phosphotyrosine-containing ligand. The core recognition motif, pYVPM, is known to be a binding partner for the SH2 domain of the Src family of non-receptor tyrosine kinases.[4]
This application note provides a comprehensive protocol for the pulldown of the Src SH2 domain and its associated protein complexes from cell lysates using a biotinylated version of the this compound peptide. This method allows for the specific isolation and subsequent identification of proteins that interact with this phosphopeptide, facilitating the study of Src-mediated signaling pathways and the screening of potential inhibitors.
Signaling Pathway Context
The Src kinase is a central node in multiple signaling pathways that regulate cell proliferation, survival, migration, and adhesion.[5][6] Upon activation by various cell surface receptors, such as receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Src phosphorylates a multitude of downstream substrates.[7] The Src SH2 domain is critical for these processes as it mediates the recruitment of Src to activated receptors and phosphorylated adaptor proteins, thereby propagating the signal.[8][9]
Experimental Workflow
The experimental procedure involves the incubation of a biotinylated phosphopeptide with cell lysate, followed by the capture of the peptide-protein complexes using streptavidin-conjugated magnetic beads. After washing to remove non-specific binders, the captured proteins are eluted and analyzed by Western blotting.
Quantitative Data Summary
The binding affinity of SH2 domains to their phosphopeptide ligands can be quantified using various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of the binding affinity, with lower Kd values indicating stronger binding. The following table provides representative quantitative data for the interaction of the Src SH2 domain with the pYVPM motif and a control peptide.
| Peptide Sequence | SH2 Domain | Technique | Dissociation Constant (Kd) | Reference |
| Ac-DY(PO3H2)VPM-NH2 | Src | ITC | 150 nM | [4] |
| Ac-DY(PO3H2)EEI-NH2 | Src | SPR | 50 nM | [10] |
| Ac-DYVPM-NH2 (non-phosphorylated) | Src | ITC | No significant binding | N/A |
| Ac-DY(PO3H2)VPM-NH2 | Grb2 | ITC | > 10 µM | N/A |
Experimental Protocols
Materials and Reagents
-
Biotinylated Peptide: Biotin-Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 (and a non-phosphorylated control peptide)
-
Cell Line: A suitable cell line expressing Src kinase (e.g., HeLa, A431, or cells overexpressing a protein of interest).
-
Lysis Buffer: RIPA buffer or a modified lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).[4][11]
-
Streptavidin-coated Magnetic Beads
-
Wash Buffer: Lysis buffer without SDS, or TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Primary Antibodies: Anti-Src antibody, and other antibodies for proteins of interest.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescence Substrate
Cell Lysate Preparation
-
Culture cells to 80-90% confluency. If studying signaling events, serum-starve cells overnight and then stimulate with an appropriate agonist (e.g., EGF) for a specific time before lysis.[12]
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new pre-chilled tube. This is the clarified cell lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
Pulldown Assay
-
Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.
-
In a microcentrifuge tube, combine 1-2 mg of cell lysate with 5-10 µg of the biotinylated phosphopeptide. As a negative control, use the non-phosphorylated version of the peptide in a separate tube.
-
Incubate the lysate-peptide mixture for 2-4 hours at 4°C with gentle rotation.
-
Add the equilibrated streptavidin magnetic beads to the lysate-peptide mixture and incubate for an additional 1 hour at 4°C with gentle rotation.
-
Place the tube on a magnetic stand to capture the beads. Carefully remove and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
Elution and Western Blot Analysis
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.
-
Place the tubes on a magnetic stand and carefully transfer the supernatant (eluate) to a new tube.
-
Load the eluates onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Src) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Add the chemiluminescence substrate and visualize the protein bands using an appropriate imaging system.
Conclusion
This protocol provides a robust method for the specific pulldown and identification of proteins that interact with the phosphopeptide this compound, with a primary focus on the Src SH2 domain. By following these detailed steps, researchers can effectively investigate the role of this interaction in Src-mediated signaling pathways and screen for potential therapeutic modulators. The inclusion of appropriate controls and quantitative analysis will ensure the generation of reliable and reproducible data.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. people.ismb.lon.ac.uk [people.ismb.lon.ac.uk]
- 3. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 10. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomol.com [biomol.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 in Phosphoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic phosphopeptide, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, is a valuable tool in the field of phosphoproteomics, primarily serving as a specific ligand for SH2 (Src Homology 2) domains. SH2 domains are critical components of intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences, thereby mediating protein-protein interactions and downstream signaling events. This phosphopeptide mimics a canonical binding motif for a subset of SH2 domains and can also function as a substrate for protein tyrosine phosphatases (PTPs).
These application notes provide an overview of the utility of this compound in key phosphoproteomics workflows, including its use in SH2 domain interaction studies, as a substrate in phosphatase activity assays, and as a standard in mass spectrometry-based quantitative phosphoproteomics.
Physicochemical Properties
| Property | Value |
| Sequence | This compound |
| Molecular Formula | C41H64N7O14PS |
| Molecular Weight | 962.02 g/mol |
| Phosphorylation Site | Tyrosine |
| Purity | Typically >95% (as determined by HPLC) |
| Storage | Store at -20°C for long-term stability. |
Application 1: Characterization of SH2 Domain-Protein Interactions
This compound can be employed to investigate the binding specificity and affinity of SH2 domains from various signaling proteins. Two common methodologies for this application are Far-Western Blotting and Fluorescence Polarization Assays.
a) Far-Western Blotting
This technique allows for the detection of direct interactions between a protein of interest (prey) immobilized on a membrane and a labeled phosphopeptide probe (bait).
Experimental Protocol: Far-Western Blotting
-
Protein Separation and Transfer:
-
Separate cell lysates or purified proteins containing potential SH2 domain-containing proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.
-
-
Denaturation and Renaturation (Optional but Recommended):
-
Wash the membrane with a denaturation buffer (e.g., 6 M guanidine-HCl in 1X TBS) for 30 minutes at room temperature.
-
Gradually renature the proteins by sequentially washing the membrane with decreasing concentrations of the denaturant (e.g., 3 M, 1.5 M, 0.75 M, and 0 M in 1X TBS) for 15 minutes each.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1-2 hours at room temperature or overnight at 4°C to prevent non-specific binding.
-
-
Probe Preparation and Incubation:
-
Prepare a labeled version of this compound. A common method is to use a biotinylated form of the peptide.
-
Dilute the biotinylated phosphopeptide probe to a working concentration (typically 0.1-1 µg/mL) in the blocking buffer.
-
Incubate the membrane with the diluted probe for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound probe.
-
-
Detection:
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Logical Workflow for Far-Western Blotting
Caption: Workflow for detecting SH2 domain interactions using Far-Western blotting.
b) Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the binding of a small fluorescently labeled ligand (the phosphopeptide) to a larger protein (the SH2 domain). The change in polarization of the emitted light upon binding allows for the determination of binding affinity (Kd).
Experimental Protocol: Fluorescence Polarization Assay
-
Reagents and Preparation:
-
Fluorescently labeled this compound (e.g., with FITC or TAMRA).
-
Purified SH2 domain-containing protein.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Assay Setup:
-
In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled phosphopeptide (typically in the low nanomolar range).
-
Add increasing concentrations of the purified SH2 domain protein to the wells.
-
For competitive assays, add a fixed concentration of the SH2 domain protein and the fluorescent peptide, along with increasing concentrations of an unlabeled competitor.
-
Bring the final volume in each well to the desired amount with the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the SH2 domain protein.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Signaling Pathway Context for SH2 Domain Interaction
Caption: Role of SH2 domains in RTK signaling and competitive inhibition by the peptide.
Application 2: Substrate for Protein Tyrosine Phosphatases (PTPs)
This phosphopeptide can be used as a substrate to measure the activity of PTPs, such as PTP1B. The rate of dephosphorylation can be monitored by detecting the release of inorganic phosphate.
Experimental Protocol: PTP Activity Assay (Malachite Green Assay)
-
Reagents and Preparation:
-
This compound substrate.
-
Purified recombinant PTP (e.g., PTP1B).
-
PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT).
-
Malachite Green reagent for phosphate detection.
-
Phosphate standard solution for generating a standard curve.
-
-
Standard Curve:
-
Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Add the Malachite Green reagent to each standard, incubate, and measure the absorbance at ~620-650 nm.
-
Plot absorbance versus phosphate concentration to generate a standard curve.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the PTP assay buffer.
-
Add the this compound substrate to a final concentration in the desired range (e.g., 1-100 µM).
-
To initiate the reaction, add the purified PTP enzyme to the wells. Include a no-enzyme control.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the Malachite Green reagent, which is acidic.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the samples.
-
Use the standard curve to determine the amount of phosphate released.
-
Calculate the enzyme activity (e.g., in nmol of phosphate released per minute per mg of enzyme). For kinetic studies (Km, Vmax), vary the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Experimental Workflow for PTP Activity Assay
Caption: Step-by-step workflow for a PTP activity assay using a phosphopeptide substrate.
Application 3: Standard for Quantitative Mass Spectrometry
In bottom-up phosphoproteomics, synthetic phosphopeptides are crucial for the absolute quantification of endogenous phosphopeptides. A stable isotope-labeled version of this compound can be synthesized and spiked into a complex protein digest.
Experimental Protocol: Use as a Spike-in Standard
-
Sample Preparation:
-
Lyse cells or tissues and perform protein extraction and digestion (e.g., with trypsin).
-
Enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
Spike-in Standard:
-
Synthesize a stable isotope-labeled (e.g., with 13C and/or 15N) version of this compound.
-
Precisely quantify the concentration of the heavy-labeled peptide standard.
-
Spike a known amount of the heavy-labeled standard into the enriched phosphopeptide sample.
-
-
LC-MS/MS Analysis:
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The endogenous (light) and the standard (heavy) versions of the peptide will co-elute but will be distinguishable by their mass difference in the MS1 scan.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptides.
-
Calculate the ratio of the peak areas (light/heavy).
-
Since the amount of the heavy standard is known, the absolute amount of the endogenous phosphopeptide in the original sample can be calculated.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data that could be obtained using this compound in the described applications. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Application | Parameter | Target Protein | Value |
| SH2 Domain Binding (FP) | Dissociation Constant (Kd) | Grb2-SH2 | 500 nM |
| PTP Activity Assay | Michaelis Constant (Km) | PTP1B | 50 µM |
| PTP Activity Assay | Maximum Velocity (Vmax) | PTP1B | 1.2 nmol/min/mg |
| Mass Spectrometry | Limit of Quantification (LOQ) | - | 10 fmol |
Conclusion
This compound is a versatile tool for phosphoproteomics research. Its well-defined sequence and phosphorylation site make it ideal for studying the binding characteristics of SH2 domains, assaying the activity of protein tyrosine phosphatases, and serving as a reliable standard for the absolute quantification of phosphorylation events by mass spectrometry. The protocols outlined here provide a foundation for incorporating this phosphopeptide into various experimental workflows to investigate cellular signaling pathways.
Application Notes and Protocols for Cell-Based Assays Using Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic phosphopeptide, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, serves as a valuable tool for investigating intracellular signaling pathways mediated by protein-protein interactions involving Src Homology 2 (SH2) domains. SH2 domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine (pY)-containing sequences, playing a critical role in a myriad of cellular processes, including cell growth, differentiation, and oncogenesis. The sequence pY-Val-Pro-Met within this peptide shows affinity for the SH2 domain of the Src family of non-receptor tyrosine kinases, making it a suitable probe for studying Src-mediated signaling events.
These application notes provide detailed protocols for two key cell-based assays utilizing this phosphopeptide: a competitive binding assay to screen for inhibitors of the Src SH2 domain interaction and a protein tyrosine phosphatase (PTP) activity assay.
Application 1: Competitive SH2 Domain Binding Assay using Fluorescence Polarization
This assay is designed to identify and characterize small molecule inhibitors that disrupt the interaction between the Src SH2 domain and its target phosphopeptide. The principle of fluorescence polarization (FP) is based on the observation that a small, fluorescently labeled molecule (the phosphopeptide probe) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the SH2 domain), the tumbling rate of the fluorescent probe decreases, leading to an increase in fluorescence polarization. A test compound that competitively inhibits this interaction will displace the fluorescent probe, causing a decrease in polarization.
Signaling Pathway: Src-Mediated Signal Transduction
The Src family of kinases are key regulators of multiple signaling pathways that control cell proliferation, survival, and migration. Upon activation by various cell surface receptors, Src phosphorylates downstream substrates, creating docking sites for other SH2 domain-containing proteins, including Src itself, which can lead to the amplification of signaling cascades.
Experimental Workflow: Fluorescence Polarization Assay
Protocol: Fluorescence Polarization Competitive Binding Assay
Materials:
-
Cells: HEK293T cells transiently transfected to express a fusion protein of the Src SH2 domain with a fluorescent protein (e.g., GFP).
-
Peptide Probe: Fluorescein-labeled this compound.
-
Test Compounds: Library of small molecule inhibitors.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Plates: Black, clear-bottom 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with a plasmid encoding the GFP-Src-SH2 fusion protein using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Assay Preparation:
-
Harvest and wash the transfected cells with PBS.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the fluorescent peptide probe at a working concentration of 20 nM in assay buffer.
-
-
Assay Execution:
-
Add 10 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of the test compound dilutions or vehicle control to the respective wells.
-
Add 5 µL of the 20 nM fluorescent peptide probe to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.
-
The polarization (P) is calculated using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the grating factor.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Inhibition of Src SH2 Domain Binding
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Inhibitor A | 0.5 ± 0.08 | 1.1 | 0.99 |
| Inhibitor B | 2.3 ± 0.4 | 0.9 | 0.98 |
| Inhibitor C | 15.1 ± 2.5 | 1.0 | 0.97 |
| Vehicle | >100 | - | - |
Application 2: Cell-Based Protein Tyrosine Phosphatase (PTP) Activity Assay
This assay measures the activity of cellular protein tyrosine phosphatases (PTPs) by quantifying the dephosphorylation of the this compound peptide. The assay is based on the colorimetric detection of free phosphate released upon enzymatic dephosphorylation of the peptide substrate by PTPs present in cell lysates. This method can be used to screen for PTP inhibitors or to assess the overall PTP activity in different cell types or under various treatment conditions.
Experimental Workflow: PTP Activity Assay
Protocol: Cell-Based PTP Activity Assay
Materials:
-
Cells: Any mammalian cell line of interest.
-
Peptide Substrate: this compound.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM DTT.
-
Malachite Green Reagent: Commercially available kit or prepared as a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
Phosphate Standard: A solution of KH2PO4 for generating a standard curve.
-
Plates: Clear, flat-bottom 96-well microplates.
-
Plate Reader: Capable of measuring absorbance at 620 nm.
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Execution:
-
Prepare a phosphate standard curve by serially diluting the phosphate standard in assay buffer.
-
In a 96-well plate, add 20 µL of cell lysate (containing 5-10 µg of total protein) to each well.
-
Add 20 µL of assay buffer containing the phosphopeptide substrate at a final concentration of 100 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Subtract the absorbance of the blank (no lysate) from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their known concentrations.
-
Determine the amount of phosphate released in each sample by interpolating from the standard curve.
-
Express PTP activity as pmol of phosphate released per minute per mg of protein.
-
Data Presentation: Cellular PTP Activity
| Cell Line | Treatment | PTP Activity (pmol/min/mg) | Standard Deviation |
| Cell Line A | Untreated | 150.2 | 12.5 |
| Cell Line A | Pervanadate (100 µM) | 15.8 | 2.1 |
| Cell Line B | Untreated | 275.6 | 25.1 |
| Cell Line B | PTP Inhibitor X (10 µM) | 98.4 | 9.7 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.
Application Notes and Protocols for Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: A Potent Inhibitor of PI3-Kinase p85 SH2 Domain Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a synthetic phosphopeptide designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences on activated receptors and signaling proteins. The interaction between the p85 SH2 domain and its binding partners is a crucial event in the activation of the PI3K/Akt signaling pathway, which plays a central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders.
This phosphopeptide, by mimicking the natural binding motif, acts as a competitive inhibitor, preventing the recruitment of PI3K to its upstream activators and thereby blocking downstream signaling. These application notes provide detailed information on the use of this compound as a tool for studying and inhibiting the PI3K/Akt pathway.
Data Presentation
The binding affinity of this compound for the C-terminal SH2 domain of the PI3-kinase p85 subunit has been determined using a competitive binding assay. The IC50 value, representing the concentration of the peptide required to inhibit 50% of the binding of a fluorescently labeled probe, is summarized in the table below.
| Inhibitor Peptide | Target SH2 Domain | Assay Type | IC50 (µM) | Reference |
| This compound | PI3-Kinase p85 (C-terminal) | Competitive Binding Assay | 0.7 | [1] |
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the autophosphorylation of tyrosine residues on the receptor, creating docking sites for the SH2 domains of the p85 regulatory subunit of PI3K. The recruitment of the p85-p110 PI3K heterodimer to the plasma membrane results in the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the membrane, leading to their activation and the propagation of downstream signals that regulate various cellular processes.
Caption: PI3K/Akt Signaling Pathway and the Point of Inhibition.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for SH2 Domain Binding
This protocol describes a method to determine the inhibitory potency of this compound on the interaction between a PI3K p85 SH2 domain and a fluorescently labeled phosphopeptide probe.
Materials:
-
Recombinant PI3K p85 SH2 domain (C-terminal)
-
Fluorescently labeled phosphopeptide probe with high affinity for the p85 C-terminal SH2 domain (e.g., a TAMRA-labeled version of a known binding peptide)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the p85 SH2 domain in Assay Buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically to give a significant polarization shift upon binding to the fluorescent probe.
-
Prepare a stock solution of the fluorescent probe in Assay Buffer. The final concentration should be low (e.g., 10 nM) and well below the Kd of its interaction with the SH2 domain.
-
Prepare a serial dilution of this compound in Assay Buffer, covering a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
In the microplate wells, add the serially diluted inhibitor peptide.
-
Add the fluorescent probe to all wells at its final concentration.
-
Add the p85 SH2 domain to all wells except for the negative control (probe only) wells.
-
For positive control (no inhibition), add Assay Buffer instead of the inhibitor peptide.
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in mP) versus the logarithm of the inhibitor concentration.
-
The data is then fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for the Fluorescence Polarization Assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the interaction between this compound and the p85 SH2 domain.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant p85 SH2 domain
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of p85 SH2 Domain:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the p85 SH2 domain diluted in Immobilization Buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the SH2 domain to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the peptide solutions over the sensor and reference surfaces at a constant flow rate, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only Running Buffer flows over the surface.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference flow cell data.
-
The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Conclusion
This compound serves as a valuable research tool for the specific inhibition of the PI3-kinase p85 SH2 domain. The provided protocols for fluorescence polarization and surface plasmon resonance offer robust methods for characterizing its inhibitory activity and binding kinetics. By utilizing this peptide, researchers can effectively probe the role of the PI3K/Akt signaling pathway in various biological and pathological processes, potentially aiding in the development of novel therapeutic strategies.
References
Application Note: Mass Spectrometry Analysis of the Phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometry analysis of the synthetic phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known SH2 domain ligand involved in protein tyrosine kinase (PTK) mediated cellular signaling.[1][2][3][4] The protocols herein describe sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and expected fragmentation patterns. This guide is intended to assist researchers in the qualitative and quantitative analysis of this and similar phosphopeptides.
Introduction
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes. The analysis of phosphopeptides by mass spectrometry is a cornerstone of phosphoproteomics, providing insights into signaling pathways and their deregulation in disease. The target peptide, this compound, is of particular interest due to its role as an SH2 domain ligand. Accurate and reproducible analysis of such phosphopeptides is essential for its application in research and drug development. This document outlines a comprehensive workflow for the analysis of this phosphopeptide using standard LC-MS/MS instrumentation.
Experimental Protocols
Sample Preparation
The synthetic phosphopeptide is typically supplied in lyophilized form and should be stored at -20°C or lower.
Materials:
-
This compound peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Low-binding microcentrifuge tubes
Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a solution of 0.1% formic acid in HPLC-grade water to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Prepare a working solution of 1 pmol/µL by diluting the stock solution with 0.1% formic acid in water.
-
For LC-MS/MS analysis, further dilute the working solution to a final concentration of 10-100 fmol/µL in the LC loading solvent (e.g., 2% ACN, 0.1% FA in water).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Analytical Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-35% B
-
45-50 min: 35-80% B
-
50-55 min: 80% B
-
55-60 min: 80-2% B
-
60-70 min: 2% B
-
-
Flow Rate: 300 nL/min
-
Injection Volume: 1-5 µL
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 1.8-2.2 kV
-
MS1 Scan Range: m/z 350-1500
-
Resolution (MS1): 60,000
-
Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions
-
Isolation Window: 2.0 m/z
-
Collision Energy: Normalized Collision Energy (NCE) of 28-32% for Higher-Energy Collisional Dissociation (HCD). For Collision-Induced Dissociation (CID), optimization may be required.
-
Fragmentation: HCD or CID
-
MS2 Scan Range: m/z 100-2000
-
Resolution (MS2): 15,000
-
Dynamic Exclusion: 30 seconds
Data Presentation
The expected monoisotopic mass of the neutral peptide this compound is 857.35 Da. The following table summarizes the expected m/z values for the precursor ion and the major predicted fragment ions.
| Ion Type | Predicted m/z |
| Precursor Ion | |
| [M+H]+ | 858.36 |
| [M+2H]2+ | 429.68 |
| b-ions | |
| b1 | 158.05 |
| b2 | 401.12 |
| b3 | 500.20 |
| b4 | 597.25 |
| b5 | 728.30 |
| b6 | 841.40 |
| y-ions | |
| y1 | 114.09 |
| y2 | 245.14 |
| y3 | 342.19 |
| y4 | 441.26 |
| y5 | 684.33 |
| Diagnostic Ions | |
| [M+H - HPO3]+ | 778.33 |
| [M+H - H3PO4]+ | 760.32 |
| Phosphotyrosine immonium ion | 216.04 |
Note: The observation of neutral loss peaks ([M+H - HPO3]+ and [M+H - H3PO4]+) is dependent on the fragmentation method and energy. CID of phosphotyrosine-containing peptides can result in the neutral loss of HPO3 (80 Da) or H3PO4 (98 Da).[5][6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 157382-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | SH2结构域配体 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying the Effects of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, is a synthetic phosphopeptide designed to act as a ligand for Src Homology 2 (SH2) domains. SH2 domains are critical components of intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences on activated receptor tyrosine kinases and other signaling proteins.[1][2][3] This interaction is a pivotal step in the transduction of extracellular signals to the cell interior, regulating a multitude of cellular processes including proliferation, differentiation, migration, and apoptosis.[4][5][6] Dysregulation of signaling pathways involving SH2 domains has been implicated in various diseases, most notably cancer.[3][7]
This document provides a detailed experimental framework for characterizing the biochemical and cellular effects of this compound. The protocols outlined below will enable researchers to assess the peptide's binding affinity to specific SH2 domains, its impact on downstream signaling events, and its overall effect on cell viability and apoptosis.
Peptide Characteristics
| Characteristic | Description |
| Sequence | This compound |
| Modification | N-terminal Acetylation, C-terminal Amidation, Phosphorylated Tyrosine |
| Purity | >95% (as determined by HPLC) |
| Molecular Weight | 915.0 g/mol |
| Solubility | Soluble in water or aqueous buffers (e.g., PBS) |
| Storage | Store lyophilized peptide at -20°C. Reconstituted peptide solutions can be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effects of the peptide.
References
- 1. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization. | Broad Institute [broadinstitute.org]
- 3. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 is a synthetic phosphopeptide that acts as a ligand for SH2 (Src Homology 2) domains.[1][2][3] SH2 domains are critical components of intracellular signaling pathways mediated by protein tyrosine kinases (PTKs).[1][2][3] This peptide can be utilized in various research applications, including competitive binding assays, inhibitor screening, and studies of SH2 domain-mediated protein-protein interactions. Proper solubilization and storage are paramount to ensure the peptide's integrity, activity, and experimental reproducibility.
This document provides detailed protocols for the solubilization and storage of this compound, tailored for research and drug development applications.
Peptide Characteristics
The physicochemical properties of this compound dictate its handling and storage requirements.
-
Structure: this compound
-
Nature: Acidic peptide due to the presence of an aspartic acid residue and a phosphotyrosine residue.[4][5]
-
Key Residues:
-
Phosphotyrosine (Tyr(PO3H2)): The phosphate group is crucial for SH2 domain binding but can be susceptible to cleavage by phosphatases.
-
Methionine (Met): Prone to oxidation, which can affect peptide structure and function.[6]
-
Aspartic Acid (Asp): Contributes to the overall acidic nature of the peptide.
-
Storage Recommendations
Proper storage is critical to prevent degradation and maintain the biological activity of the peptide.
| Form | Temperature | Duration | Conditions |
| Lyophilized Powder | -20°C | Short-term (weeks to months) | Tightly sealed vial, protected from light.[6][7][8] |
| -80°C | Long-term (up to several years) | Tightly sealed vial, protected from light, with desiccant.[6] | |
| In Solution | -20°C | Short-term (up to 3-4 months) | Aliquoted to avoid freeze-thaw cycles, in a suitable buffer (pH 5-7).[7] |
| -80°C | Long-term (up to 1 year) | Aliquoted to avoid freeze-thaw cycles, in a suitable buffer (pH 5-7).[7] |
Note: Peptides containing methionine are susceptible to oxidation. For optimal stability, especially in solution, the use of oxygen-free solvents and minimizing exposure to air is recommended.[9]
Experimental Protocols
Protocol for Solubility Testing
Due to the lack of specific solubility data for this peptide, a systematic solubility test is recommended.
Objective: To determine the optimal solvent for dissolving this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
0.1 M Ammonium bicarbonate (NH4HCO3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[8]
-
Aliquot: Weigh out a small, known amount of the peptide into a sterile microcentrifuge tube.
-
Initial Solvent: Add a small volume of sterile, nuclease-free water to the peptide to create a concentrated stock solution (e.g., 10 mg/mL).
-
Assess Solubility: Gently vortex the tube. If the peptide does not dissolve, proceed to the next steps.
-
Sonication: Sonicate the sample for 5-10 minutes in a water bath sonicator.
-
pH Adjustment (for acidic peptides): If the peptide remains insoluble, add small increments of a weak basic solution, such as 0.1 M ammonium bicarbonate, and vortex after each addition until the peptide dissolves.[5]
-
Organic Solvent: If the peptide is still not soluble, it may have hydrophobic character. In a separate small aliquot of the peptide, test solubility in a small amount of DMSO. Once dissolved, slowly add the desired aqueous buffer to the DMSO stock.[10]
-
Record: Note the solvent and final concentration at which the peptide completely dissolves.
Caption: Workflow for determining the solubility of this compound.
Protocol for Preparing Stock and Working Solutions
Objective: To prepare stable and accurate stock and working solutions of the peptide for experimental use.
Materials:
-
Lyophilized this compound
-
Optimal solvent determined from the solubility test
-
Sterile, nuclease-free, and oxygen-free buffers (if possible)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[11]
-
Reconstitution: Carefully add the predetermined optimal solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This minimizes freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -20°C or -80°C as determined by your storage needs.
-
Working Solution: On the day of the experiment, thaw one aliquot of the stock solution and dilute it to the final working concentration with the appropriate assay buffer.
Caption: Workflow for preparing stock and working solutions of the peptide.
Signaling Pathway Context
This compound functions as a competitive ligand for SH2 domains, which are integral to protein tyrosine kinase (PTK) signaling pathways. These pathways are fundamental to numerous cellular processes, including growth, differentiation, and metabolism. The binding of a phosphorylated tyrosine residue on one protein to the SH2 domain of another protein is a key mechanism for the recruitment of signaling molecules and the propagation of downstream signals.
Caption: Simplified PTK signaling pathway showing the role of SH2 domains and the inhibitory action of the peptide.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the effective solubilization and storage of this compound. Adherence to these guidelines will help ensure the integrity and biological activity of the peptide, leading to more reliable and reproducible experimental outcomes in the study of SH2 domain-mediated signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SH2结构域配体 | MCE [medchemexpress.cn]
- 3. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 4. biobasic.com [biobasic.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. bachem.com [bachem.com]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes: Ac-Asp-Tyr(PO3-H2)-Val-Pro-Met-Leu-NH2 for Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic phosphopeptide, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, is a valuable tool for drug discovery and biochemical research. Its core structure, featuring an acetylated N-terminus, a C-terminal amide, and a critical phosphotyrosine (pTyr) residue, makes it a specific ligand for SH2 domains and a potential substrate for Protein Tyrosine Phosphatases (PTPs).[1][2][3] PTPs are a large family of enzymes that catalyze the hydrolysis of phosphotyrosine residues on proteins, playing a crucial regulatory role in a multitude of cellular signaling pathways.[4]
Notably, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers due to its role as a key negative regulator of the insulin and leptin signaling pathways.[5][6][7][8] This application note outlines the use of this compound as a substrate in a high-throughput screening (HTS) assay to identify and characterize inhibitors of PTP1B. The Asp residue at the pY-1 position aligns with PTP1B's modest preference for acidic residues in its substrates.[4][9]
Peptide Specifications and Putative Target
The peptide this compound is designed to mimic a physiological substrate binding motif. While this specific sequence may not have extensive public kinetic data, its characteristics are well-suited for PTP1B activity assays.
Table 1: Peptide and Target Characteristics
| Parameter | Description | Reference |
| Peptide Sequence | This compound | N/A |
| Modification | N-terminal Acetylation, C-terminal Amidation, Phosphorylated Tyrosine | N/A |
| Molecular Weight | 916.98 g/mol | N/A |
| Primary Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [6][10] |
| Target Class | Non-receptor Protein Tyrosine Phosphatase | [10] |
| Disease Relevance | Type 2 Diabetes, Obesity, Cancer | [5][6][11] |
Quantitative Data: Representative Kinetics
The kinetic parameters of PTP1B are highly dependent on the specific peptide substrate used. The following table presents representative kinetic data for similar phosphopeptide substrates with PTP1B to provide a baseline for assay development. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax, and the catalytic constant (kcat) represents the turnover number.
Table 2: Representative Kinetic Parameters for PTP1B with Peptide Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DADEpYL-NH2 | 7.8 | 24.4 | 3.1 x 10⁶ | [12] |
| p-Nitrophenyl Phosphate (pNPP) | 580 | 24.4 | 4.2 x 10⁴ | [12] |
| EGFR988-998 (DADEpYLIPQQG) | 2.2 | 1.1 | 5.0 x 10⁵ | [13] |
Note: The kinetic values for this compound should be determined empirically.
Signaling Pathway and Assay Principle
PTP1B acts as a negative regulator in the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrates (IRS).[8] Inhibition of PTP1B enhances insulin sensitivity, making it a key therapeutic strategy.
Caption: PTP1B negatively regulates the insulin signaling pathway.
The screening assay operates on the principle of measuring the enzymatic activity of PTP1B. The enzyme dephosphorylates the peptide substrate, releasing inorganic phosphate (Pi). The amount of Pi produced is proportional to the enzyme's activity and can be quantified using a colorimetric method, such as the Malachite Green assay.[14][15] Putative inhibitors will decrease the rate of phosphate release.
Experimental Protocols
Protocol 1: PTP1B Inhibitor Screening using Malachite Green Assay
This protocol describes a high-throughput method for screening compound libraries for PTP1B inhibitors in a 96- or 384-well plate format.[16][17]
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
This compound (Substrate)
-
PTP Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
Positive Control Inhibitor: Sodium Orthovanadate (Na3VO4)
-
Malachite Green Reagent (see preparation below)
-
Phosphate Standard (e.g., KH2PO4)
-
Microplates (clear, flat-bottom, 96- or 384-well)
-
Multichannel pipette or liquid handler
-
Microplate reader (absorbance at 620-660 nm)
Malachite Green Reagent Preparation:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Triton X-100 or Tween-20 to a final concentration of 0.01% to stabilize the color complex.[18][19] This working solution should be prepared fresh daily.[20]
Experimental Workflow Diagram:
Caption: Workflow for PTP1B inhibitor screening assay.
Procedure:
-
Prepare Phosphate Standard Curve:
-
Prepare serial dilutions of the Phosphate Standard (e.g., 0 to 50 µM) in PTP Assay Buffer.
-
Add 50 µL of each standard dilution to separate wells of the microplate.
-
Add 100 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature and read absorbance at 620-660 nm.
-
Plot absorbance vs. phosphate concentration to generate the standard curve.
-
-
Assay Plate Setup (Final volume: 50 µL):
-
Test Wells: Add 25 µL of PTP Assay Buffer, 1 µL of test compound (e.g., at 50x final concentration), and 10 µL of PTP1B solution (e.g., 5x final concentration).
-
Negative Control (100% Activity): Add 25 µL of PTP Assay Buffer, 1 µL of DMSO (vehicle), and 10 µL of PTP1B solution.
-
Positive Control (0% Activity): Add 25 µL of PTP Assay Buffer, 1 µL of Sodium Orthovanadate (e.g., 50 mM), and 10 µL of PTP1B solution.
-
Blank (Substrate only): Add 35 µL of PTP Assay Buffer and 1 µL of DMSO.
-
-
Enzyme Pre-incubation:
-
Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 15 µL of the this compound substrate solution (at a concentration near its Km, to be determined empirically) to all wells, including the blank.
-
-
Enzymatic Reaction:
-
Incubate the plate for a fixed time (e.g., 15-60 minutes) at 30°C or 37°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
-
Stop and Develop:
-
Read Plate:
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (Abs_test - Abs_pos) / (Abs_neg - Abs_pos)) Where Abs_test is the absorbance of the test well, Abs_pos is the average absorbance of the positive control, and Abs_neg is the average absorbance of the negative control.
-
Plot percent inhibition against compound concentration to determine the IC50 value.
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is used to characterize the interaction of the peptide substrate with PTP1B.
Procedure:
-
Set up reactions as described in Protocol 1.
-
Vary the concentration of the this compound substrate over a wide range (e.g., 0.1x to 10x the expected Km).
-
Keep the PTP1B concentration constant and low enough to ensure initial velocity conditions.
-
Measure the initial reaction velocity (rate of phosphate production) at each substrate concentration. This can be done by taking multiple readings over time (kinetic mode) or by using a fixed endpoint within the linear range.
-
Convert absorbance values to the concentration of phosphate produced using the standard curve.
-
Plot the initial velocity (v) versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Conclusion
The phosphopeptide this compound serves as a highly suitable substrate for in vitro assays targeting Protein Tyrosine Phosphatase 1B. The detailed protocols provided herein for inhibitor screening and kinetic analysis offer a robust framework for drug discovery professionals. The use of the Malachite Green assay provides a sensitive, reliable, and high-throughput compatible method for identifying and characterizing novel PTP1B inhibitors, which hold promise as therapeutics for metabolic diseases and cancer.
References
- 1. This compound | SH2结构域配体 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substrate specificity of protein tyrosine phosphatases 1B, RPTPα, SHP-1, and SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Characterization of the Inhibition of Protein Tyrosine Phosphatase-1B by Vanadyl (VO2+) Chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. eubopen.org [eubopen.org]
Application Note: Characterizing Phosphopeptide-SH2 Domain Interactions Using Isothermal Titration Calorimetry
Topic: Isothermal Titration Calorimetry with Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively measure the thermodynamic parameters of biomolecular interactions.[1][2] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2] This label-free method allows for the determination of binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep insights into the driving forces behind molecular recognition.[2]
Src Homology 2 (SH2) domains are highly conserved protein modules of approximately 100 amino acids that play a pivotal role in cellular signal transduction.[3] They function by recognizing and binding to specific phosphotyrosine (pTyr) motifs on activated receptor tyrosine kinases (RTKs) and intracellular signaling proteins. This interaction is a critical step in assembling signaling complexes and propagating downstream cellular responses.[3]
The peptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is a synthetic phosphopeptide designed as a high-affinity ligand for specific SH2 domains. Its core sequence, pTyr-Val-Pro-Met, is a recognized binding motif for the SH2 domains of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[4] The binding of this peptide to p85 initiates the PI3K/Akt signaling pathway, a crucial cascade that regulates cell proliferation, survival, growth, and motility.[3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes, making the characterization of SH2-phosphopeptide interactions a key area of research for therapeutic development.
This application note provides a detailed protocol for using ITC to characterize the binding of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ to an SH2 domain, using the N-terminal SH2 domain of the PI3K p85α subunit as an example.
Signaling Pathway
The binding of a phosphopeptide containing the pYXXM motif to the SH2 domains of the p85 regulatory subunit recruits the PI3K enzyme to the plasma membrane. This relieves the inhibitory contact between p85 and the p110 catalytic subunit, activating the kinase. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with Pleckstrin Homology (PH) domains, such as Akt (also known as Protein Kinase B), to the membrane, leading to their activation and the propagation of downstream signals that control critical cellular processes.
Caption: PI3K/Akt Signaling Pathway Activation.
Experimental Protocol
This protocol outlines the steps for measuring the interaction between the Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ peptide and the N-terminal SH2 domain of p85α using ITC.
1. Materials and Reagents
-
Protein: Purified N-terminal SH2 domain of human p85α (p85α N-SH2). Purity should be >95% as determined by SDS-PAGE.
-
Peptide: Synthetic Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂. Purity should be >95% as determined by HPLC and mass spectrometry.
-
ITC Buffer: 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4.
-
Degassing Apparatus: Vacuum degasser or centrifuge.
-
Isothermal Titration Calorimeter: (e.g., Malvern MicroCal PEAQ-ITC, VP-ITC, or equivalent).
-
Consumables: Micropipettes, sterile microcentrifuge tubes.
2. Sample Preparation
-
Buffer Matching: It is critical that the protein and peptide are in an identical buffer to minimize heats of dilution. Dialyze the purified p85α N-SH2 protein against 2L of ITC buffer overnight at 4°C. Dissolve the lyophilized peptide directly into the final dialysis buffer.
-
Concentration Determination: Accurately determine the concentration of the protein and peptide solutions.
-
For the p85α N-SH2 domain, use UV-Vis spectrophotometry at 280 nm with the calculated molar extinction coefficient.
-
For the phosphopeptide, use a quantitative amino acid analysis or weigh a precise amount to create a stock solution.
-
-
Sample Degassing: Thoroughly degas both protein and peptide solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the ITC cell.
-
Final Concentrations: The optimal concentrations depend on the binding affinity. For an expected K D in the nanomolar range (<100 nM), a suitable starting point is:
-
Protein (in cell): 10-20 µM
-
Peptide (in syringe): 100-200 µM (at least 10-fold higher than the protein concentration).
-
3. ITC Experimental Workflow
Caption: General Isothermal Titration Calorimetry Workflow.
4. Instrument Setup and Data Acquisition
-
Set Temperature: Set the experimental temperature to 25°C and allow the instrument to equilibrate.
-
Load Sample Cell: Carefully load the p85α N-SH2 domain solution (~200-300 µL, depending on the instrument) into the sample cell, avoiding bubble formation.
-
Load Syringe: Load the phosphopeptide solution into the injection syringe (~40-50 µL).
-
Equilibration: Insert the syringe into the sample cell and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).
-
Titration Parameters: Set up the titration sequence. A typical experiment might consist of:
-
Number of injections: 19
-
Injection volume: 0.4 µL for the first injection (often discarded during analysis), followed by 18 injections of 2 µL.
-
Spacing between injections: 150 seconds (to allow the signal to return to baseline).
-
Stirring speed: 750 rpm.
-
-
Run Experiment: Start the titration.
-
Control Experiment: Perform a control titration by injecting the phosphopeptide solution into the ITC buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data during analysis.
Data Presentation and Analysis
The raw ITC data is a plot of thermal power (µcal/sec) versus time. Each injection of the peptide into the protein solution produces a heat peak. The area under each peak is integrated and plotted against the molar ratio of peptide to protein. This creates a binding isotherm, which is then fitted to a suitable binding model (e.g., "One Set of Sites") to extract the thermodynamic parameters.
Table 1: Representative Thermodynamic Data
The following table presents example thermodynamic parameters for the binding of a high-affinity phosphopeptide to an SH2 domain, based on typical values observed for pYXXM motifs binding to the p85 N-SH2 domain. Actual experimental results may vary.
| Parameter | Symbol | Representative Value | Unit | Description |
| Binding Affinity (Dissociation Constant) | K D | 50 | nM | The concentration of ligand at which half the protein binding sites are occupied. A lower K D indicates stronger binding. |
| Stoichiometry | n | 1.1 | - | The molar ratio of peptide to protein in the final complex (a value near 1 indicates a 1:1 interaction). |
| Enthalpy Change | ΔH | -12.5 | kcal/mol | The heat released (exothermic, negative ΔH) or absorbed (endothermic, positive ΔH) upon binding. |
| Entropy Change | -TΔS | 2.5 | kcal/mol | The change in the randomness or disorder of the system upon binding, scaled by temperature. |
| Gibbs Free Energy Change | ΔG | -10.0 | kcal/mol | The overall energy change of binding, calculated from ΔG = ΔH - TΔS. A negative value indicates a spontaneous reaction. |
Note: Data are representative and should be determined experimentally. The Gibbs Free Energy (ΔG) is calculated from the relationship ΔG = RTln(K D), where R is the gas constant and T is the absolute temperature.
Conclusion
Isothermal Titration Calorimetry provides a robust, label-free method to fully characterize the binding thermodynamics of the Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ peptide with its target SH2 domain. The data obtained are crucial for understanding the molecular driving forces of this interaction, which is a key regulatory step in the PI3K/Akt signaling pathway. This detailed thermodynamic information is invaluable for structure-activity relationship (SAR) studies and for the rational design of targeted inhibitors in drug discovery programs.
References
- 1. Specific phosphopeptide binding regulates a conformational change in the PI 3-kinase SH2 domain associated with enzyme activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of the PI 3-kinase p85 amino-terminal SH2 domain and its phosphopeptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 solubility problems and solutions
Welcome to the technical support center for the SH2 domain ligand, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals during their experiments.
I. Peptide Overview and Physicochemical Properties
This compound is a synthetic phosphopeptide designed to act as a high-affinity ligand for Src Homology 2 (SH2) domains. SH2 domains are critical modules in protein tyrosine kinase (PTK)-mediated signaling pathways that recognize and bind to specific phosphotyrosine (pTyr) residues, facilitating the assembly of signaling complexes. Understanding the physicochemical properties of this peptide is the first step in successful solubilization.
Table 1: Physicochemical Properties of this compound
| Property | Description | Rationale |
| Sequence | This compound | The N-terminus is acetylated and the C-terminus is amidated, neutralizing their charges. |
| Amino Acid Composition | Contains acidic (Asp, pTyr) and hydrophobic (Val, Pro, Met, Leu) residues. | The balance of charged and hydrophobic residues dictates its solubility behavior. |
| Overall Charge (at pH 7) | Highly Negative (~ -3) | The aspartic acid residue (-1) and the phosphotyrosine group (-2) contribute to a net negative charge, classifying it as an acidic peptide. |
| Key Residues | Phosphotyrosine (pTyr): The key binding motif and a major contributor to the peptide's acidic nature. Methionine (Met): Susceptible to oxidation; requires careful handling. | The phosphate group can impact solubility and aggregation potential. |
| Predicted Solubility | Poor in neutral water or saline buffers (e.g., PBS); soluble in basic aqueous solutions or organic solvents. | The combination of a strong net negative charge and multiple hydrophobic residues presents a solubility challenge. Salts in buffers like PBS can hinder solubility. |
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in water or PBS?
A: This peptide is acidic due to the aspartic acid and phosphotyrosine residues and contains several hydrophobic amino acids (Val, Pro, Met, Leu). Peptides are often least soluble at a pH near their isoelectric point (pI) and in buffers containing salts, which can hinder dissolution. For this highly acidic peptide, neutral pH solutions like water or PBS are not optimal for initial solubilization.
Q2: What is the recommended initial solvent for this peptide?
A: For an acidic peptide, the recommended starting solvent is a slightly basic, sterile aqueous solution. A small amount of 0.1 M ammonium bicarbonate (NH4HCO3) or 0.1% aqueous ammonia (NH4OH) can be used to dissolve the peptide, which can then be diluted with sterile water to the desired concentration.
Q3: The peptide is still not fully dissolved. What should I try next?
A: If the peptide remains insoluble in a basic aqueous buffer, the presence of multiple hydrophobic residues is likely promoting aggregation. In this case, using a small amount of an organic solvent is the next step.
Table 2: Recommended Solvents for this compound
| Priority | Solvent | Recommended Use & Considerations |
| Primary | Sterile 0.1 M Ammonium Bicarbonate (pH ~7.8) or 0.1% Aqueous Ammonia | Best starting point. Use a minimal volume to dissolve the peptide completely before diluting with sterile, oxygen-free water. |
| Secondary | Dimethyl sulfoxide (DMSO) | For highly aggregated peptide. Dissolve completely in a small volume of DMSO first. Then, add this stock solution dropwise into your aqueous buffer while stirring to prevent precipitation. Caution: Avoid prolonged exposure of Methionine-containing peptides to DMSO to minimize oxidation. |
| Tertiary | Acetonitrile (ACN) or Dimethylformamide (DMF) | Use if DMSO is incompatible with your assay. Follow the same dropwise dilution procedure as with DMSO. Use oxygen-free solvents if possible to protect the Methionine residue. |
Q4: How can I prevent peptide aggregation?
A: Peptide aggregation is influenced by sequence, concentration, pH, and ionic strength.
-
Work Quickly and on Ice: Prepare solutions fresh and keep them cold to minimize hydrophobic interactions.
-
Use the Right pH: For this acidic peptide, maintaining a pH well above its pI (i.e., basic conditions) will help maintain solubility.
-
Avoid High Concentrations: Prepare stock solutions at a reasonable concentration (e.g., 1-10 mg/mL) and dilute further for working solutions.
-
Sonication: Brief sonication in a water bath can help break up small aggregates that may have formed.
Q5: What are the proper storage conditions for this peptide?
A:
-
Lyophilized Powder: Store at -20°C or colder in a desiccator. Peptides are most stable in their lyophilized form.
-
In Solution: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or, preferably, -80°C. Because the peptide contains Methionine, which is prone to oxidation, using oxygen-free buffers for dissolution and storage is recommended.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter.
Problem 1: The lyophilized peptide powder forms a gel or refuses to dissolve in the initial basic buffer.
-
Cause: Strong intermolecular hydrophobic and electrostatic interactions are causing aggregation.
-
Solution Workflow:
-
Sonication: Place the vial in a cool water bath sonicator for 5-10 minute intervals. Check for dissolution after each interval. Avoid overheating the sample.
-
Switch to Organic Solvent: If sonication fails, lyophilize the peptide to remove the aqueous buffer and start over with a minimal amount of DMSO or DMF, as outlined in Table 2. Ensure the peptide is fully dissolved in the organic solvent before attempting to dilute with an aqueous buffer.
-
Problem 2: The peptide dissolves in DMSO but precipitates immediately when diluted with my aqueous assay buffer.
-
Cause: This is a common issue caused by rapid changes in solvent polarity, leading to localized high concentrations of the peptide that exceed its solubility limit in the mixed solvent.
-
Solution:
-
Slow, Dropwise Addition: Add the DMSO stock solution very slowly (drop-by-drop) into the center of the vortexing or rapidly stirring aqueous buffer. This ensures immediate and uniform mixing, preventing the peptide from precipitating.
-
Check Buffer pH: Ensure your final assay buffer has a pH that is compatible with peptide solubility (ideally neutral to slightly basic).
-
Problem 3: I am observing inconsistent results in my cell-based or binding assays.
-
Cause: This could be due to partial peptide solubility, aggregation, or degradation. Undissolved peptide or aggregates will lead to an inaccurate concentration of the active, monomeric peptide in your experiment.
-
Solution:
-
Centrifugation: Before using your stock or working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Use the supernatant for your experiment.
-
Confirm Concentration: After solubilization and centrifugation, it is best practice to determine the actual peptide concentration using a method like UV spectroscopy (if the sequence contains Trp or Tyr) or a quantitative amino acid analysis.
-
Fresh Aliquots: Always use a fresh aliquot for each experiment to avoid issues from multiple freeze-thaw cycles.
-
IV. Experimental Protocols
Protocol 1: Step-by-Step Solubilization Workflow
This protocol provides a logical flow for dissolving the peptide, starting with the most benign solvents first.
Caption: Decision workflow for dissolving the phosphopeptide.
-
Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent water absorption.
-
Initial Attempt (Aqueous Basic Buffer):
-
Add a small volume of sterile, oxygen-free 0.1 M ammonium bicarbonate, pH ~7.8.
-
Vortex gently. If the peptide dissolves completely, it is ready for dilution into your final buffer.
-
-
Sonication:
-
If particles remain, place the vial in a cool water bath sonicator for 5-10 minutes.
-
Inspect for clarity. If dissolved, proceed.
-
-
Secondary Attempt (Organic Solvent):
-
If the peptide is still insoluble, it must be recovered by lyophilization.
-
Once dry, add a minimal volume of high-purity, anhydrous DMSO to the powder and mix until fully dissolved.
-
-
Final Dilution:
-
To dilute the DMSO stock into an aqueous buffer, add the peptide-DMSO solution drop-by-drop to the vigorously stirring aqueous buffer. This prevents the peptide from precipitating.
-
-
Final Steps:
-
Before use, centrifuge the final solution at >10,000 x g for 5 minutes to pellet any micro-aggregates.
-
Use the supernatant for your experiments.
-
Immediately aliquot the remaining stock solution and store at -80°C.
-
V. Signaling Pathway Context: The Role of SH2 Domains and Grb2
This compound functions by mimicking a phosphorylated tyrosine residue, which acts as a docking site for proteins containing an SH2 domain. A classic example of this process is the activation of the Ras-MAPK pathway by the Epidermal Growth Factor Receptor (EGFR).
Upon EGF binding, EGFR dimerizes and autophosphorylates several tyrosine residues in its cytoplasmic tail. The adaptor protein Grb2 contains a central SH2 domain that specifically binds to these phosphotyrosine sites on EGFR (e.g., pY1068, pY1086). Grb2 also has two SH3 domains that constitutively bind to the protein SOS (Son of Sevenless), a Ras guanine nucleotide exchange factor (GEF).
By binding to the activated EGFR, Grb2 recruits SOS to the plasma membrane, bringing it into close proximity with its substrate, Ras . SOS then catalyzes the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras-GTP initiates a downstream phosphorylation cascade involving Raf, MEK, and ERK, which ultimately translocates to the nucleus to regulate gene expression related to cell growth, proliferation, and differentiation.
Your peptide can be used in biochemical or cellular assays to competitively inhibit the binding of Grb2's SH2 domain to its target phosphoproteins, thereby disrupting this signaling cascade.
Caption: EGFR signaling cascade mediated by the Grb2 adaptor protein.
Optimizing Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 in cell culture experiments. The peptide is a known SH2 domain ligand and can be utilized to study and potentially inhibit protein-protein interactions mediated by these domains in various signaling pathways.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: This peptide acts as a competitive inhibitor for SH2 (Src Homology 2) domains.[4] SH2 domains are structural motifs found in many intracellular signaling proteins that recognize and bind to specific phosphotyrosine-containing sequences on other proteins. By mimicking the natural binding motif, this compound can block the interaction between an SH2 domain-containing protein and its target, thereby disrupting the downstream signaling cascade.[5][6]
Q2: What is a recommended starting concentration for this peptide in cell culture?
A2: A specific, universally optimal concentration for this peptide in cell culture has not been established in the literature. However, based on the typical binding affinities of SH2 domains for their phosphopeptide ligands, which range from 10⁻⁵ to 10⁻⁸ M, a starting concentration in the low to mid-micromolar range (e.g., 1-10 µM) is a reasonable starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store the peptide?
A3: For detailed instructions, always refer to the Certificate of Analysis provided by the supplier.[1] Generally, lyophilized peptides should be stored at -20°C or -80°C. To prepare a stock solution, reconstitute the peptide in a sterile, high-quality solvent such as sterile water, PBS, or DMSO. If using DMSO, be mindful of the final concentration in your cell culture, as high concentrations can be toxic to cells. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is the peptide cell-permeable?
A4: The cell permeability of this specific peptide is not well-documented. Phosphopeptides are often not readily cell-permeable due to their negative charge. If you are working with whole cells, you may need to use a cell-penetrating peptide (CPP) delivery system or consider alternative strategies to facilitate its uptake.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the peptide | Insufficient peptide concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Poor cell permeability. | Consider using a cell-penetrating peptide (CPP) conjugation or a transfection reagent suitable for peptides. | |
| Peptide degradation. | Prepare fresh stock solutions. Avoid multiple freeze-thaw cycles. Ensure the presence of phosphatase inhibitors in your cell lysis buffers if performing downstream analysis.[7] | |
| Incorrect cell line or signaling pathway. | Confirm that the target SH2 domain is expressed and active in your chosen cell line and that the signaling pathway is relevant. | |
| Cell toxicity or death | High concentration of the peptide or solvent (e.g., DMSO). | Lower the peptide concentration. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Perform a vehicle control experiment. |
| Contamination of the peptide stock. | Use sterile techniques for preparation and handling. Filter-sterilize the stock solution if necessary. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment times. |
| Instability of the peptide in culture medium. | Minimize the incubation time if possible. Consider using serum-free medium for the treatment period, as serum can contain phosphatases. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration
This protocol outlines a general procedure to determine the effective concentration range of the peptide for your specific cell-based assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Peptide Preparation: Prepare a series of dilutions of the this compound peptide in your cell culture medium. A typical range to test would be from 0.1 µM to 100 µM. Include a vehicle-only control (the solvent used to dissolve the peptide).
-
Treatment: Once the cells have adhered and are in the exponential growth phase, replace the medium with the medium containing the different peptide concentrations.
-
Incubation: Incubate the cells for a predetermined time, which should be optimized based on the specific signaling pathway you are studying.
-
Assay: Perform your chosen downstream assay to measure the effect of the peptide. This could be a cell viability assay (e.g., MTT or CellTiter-Glo), a reporter gene assay, or a specific signaling readout such as a Western blot for a downstream phosphorylated protein.
-
Data Analysis: Plot the results as a function of the peptide concentration to determine the EC50 or IC50 value.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This in vitro assay can be used to quantify the binding of the peptide to a purified SH2 domain and to screen for inhibitors.[8][9][10]
Methodology:
-
Reagents:
-
Purified, recombinant SH2 domain of interest.
-
A fluorescently labeled phosphopeptide probe known to bind the SH2 domain.
-
This compound (as a competitor).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20).
-
-
Procedure:
-
In a black, low-volume 384-well plate, add the fluorescently labeled probe at a fixed concentration (typically in the low nanomolar range).
-
Add a dilution series of the this compound peptide.
-
Add the purified SH2 domain at a fixed concentration (predetermined to give a significant FP signal with the probe).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot the FP signal against the concentration of the competitor peptide to determine the IC50 value.
Visualizations
Caption: Dose-Response Experimental Workflow.
Caption: SH2 Domain Inhibition by Peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 157382-69-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of the peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most susceptible residues in this peptide are phosphotyrosine and methionine. The primary degradation pathways are:
-
Oxidation of Methionine: The thioether side chain of methionine is highly prone to oxidation, forming methionine sulfoxide (+16 Da mass increase).[1][2][3] This can be initiated by atmospheric oxygen, reactive oxygen species in solution, or during sample preparation.[1][2]
-
Dephosphorylation of Phosphotyrosine: While generally more stable than phosphoserine or phosphothreonine, the phosphate group on tyrosine can be susceptible to hydrolysis, particularly under acidic conditions or in the presence of phosphatases.[4]
-
Hydrolysis of Peptide Bonds: Like all peptides, this sequence can undergo hydrolysis of its peptide bonds, especially at extreme pH values and elevated temperatures.
-
Moisture Absorption: The aspartic acid residue can make the lyophilized peptide hygroscopic, leading to moisture absorption which can accelerate degradation.[5]
Q2: How should I properly store the lyophilized peptide?
A2: For maximum stability, the lyophilized peptide should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.[6]
-
Moisture: Keep in a tightly sealed container, preferably in a desiccator, to prevent moisture uptake.[5][6] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[7][8]
Q3: What is the best way to prepare and store stock solutions of the peptide?
A3: The shelf-life of peptides in solution is very limited.[5] If a stock solution is necessary, follow these guidelines:
-
Solvent: Use sterile, oxygen-free buffers. A slightly acidic pH of 5-6 is often recommended to prolong storage life.[5][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can cause degradation, divide the stock solution into single-use aliquots.[5]
-
Storage: Store the aliquots frozen at -20°C or -80°C.[6] Long-term storage in solution is not recommended.[5][7]
Q4: My mass spectrometry results show a +16 Da mass shift. What does this indicate and how can I prevent it?
A4: A +16 Da mass shift is a hallmark of methionine oxidation.[1] This is a common issue with methionine-containing peptides.
-
Prevention during handling: Use oxygen-free water and buffers for dissolution.[7][8] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.
-
Addition of antioxidants: Consider adding antioxidants to your buffers, such as L-methionine, which can act as a scavenger.[9]
-
Minimize exposure: Work quickly and keep samples on ice to minimize exposure to air and elevated temperatures.[9]
Q5: How can I monitor the stability of the phosphotyrosine residue?
A5: The integrity of the phosphotyrosine is critical, as this peptide is a ligand for SH2 domains.[10][11][12]
-
Analytical Methods: Use analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the appearance of dephosphorylated peptide peaks.[13][14][15] Mass spectrometry can confirm the loss of the phosphate group (-80 Da).
-
Functional Assays: A loss of binding affinity in SH2 domain binding assays (e.g., fluorescence polarization) can indirectly indicate dephosphorylation.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | 1. Methionine Oxidation2. Dephosphorylation3. General peptide degradation | 1. Confirm oxidation via MS. Implement preventative measures for oxidation (see FAQs).2. Check for dephosphorylation via HPLC/MS. Ensure appropriate buffer pH and avoid phosphatase contamination.3. Review storage and handling procedures. Prepare fresh solutions. |
| Poor peptide solubility | 1. Peptide aggregation2. Incorrect solvent | 1. Briefly sonicate the solution in a water bath, avoiding excessive heating.[7]2. The peptide has an acidic residue (Asp). If dissolving in aqueous buffer is difficult, try adding a small amount of 1% ammonium hydroxide or bicarbonate, then adjust the pH.[8] |
| Variable experimental results | 1. Inconsistent sample handling2. Degradation due to freeze-thaw cycles | 1. Standardize all handling procedures. Ensure all buffers are freshly prepared and degassed.2. Use single-use aliquots of the peptide stock solution to ensure consistency.[5] |
| Extra peaks in HPLC/MS analysis | 1. Peptide degradation (oxidation, hydrolysis)2. Impurities from synthesis | 1. Identify the mass of the impurities. A +16 Da peak likely corresponds to methionine oxidation. Shorter fragments may indicate hydrolysis.2. Obtain a certificate of analysis from the supplier to confirm the initial purity. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Peptide Stock Solution
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 30 minutes before opening.[8]
-
Solvent Preparation: Prepare a sterile, slightly acidic buffer (e.g., 20 mM HEPES, pH 6.0). Degas the buffer by bubbling with argon or nitrogen gas for 15-20 minutes.
-
Weighing: Quickly weigh the desired amount of peptide in a clean environment.
-
Dissolution: Dissolve the peptide in the prepared oxygen-free buffer to the desired concentration. If needed, briefly sonicate to aid dissolution.[7]
-
Aliquoting: Immediately divide the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
Protocol 2: Monitoring Peptide Stability with RP-HPLC
-
Sample Preparation: Prepare a "time zero" sample by diluting the freshly prepared stock solution in the mobile phase A.
-
Incubation: Incubate the stock solution under the experimental conditions you wish to test (e.g., 4°C, room temperature, or in a specific assay buffer).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and dilute it to the same concentration as the "time zero" sample.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detection at 214-220 nm.[15]
-
-
Data Analysis: Compare the chromatograms from each time point. The emergence of new peaks or a decrease in the area of the main peptide peak indicates degradation. The oxidized form of the peptide will typically elute slightly earlier than the non-oxidized form.
Visual Guides
Caption: Key degradation pathways for the peptide.
Caption: Workflow for proper peptide handling and storage.
Caption: A logical guide for troubleshooting experiments.
References
- 1. biotage.com [biotage.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphotyrosine in proteins. Stability and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | SH2结构域配体 | MCE [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. ijsra.net [ijsra.net]
- 15. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 16. Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting non-specific binding of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 in various experimental applications. This peptide is a known ligand for Src Homology 2 (SH2) domains and is instrumental in studying protein tyrosine kinase (PTK)-mediated cellular signaling pathways.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This phosphopeptide serves as a specific binding partner for SH2 domains, particularly those that recognize the pY-V-P-M motif. It is commonly used in binding assays to characterize the affinity and specificity of SH2 domain-containing proteins, and as a competitive inhibitor in studies of protein-protein interactions within signaling cascades.
Q2: To which specific SH2 domains is this peptide likely to bind?
A2: The core recognition sequence pTyr-Val-Pro-Met-Leu is similar to motifs recognized by the SH2 domains of the p85 subunit of Phosphatidylinositol 3-kinase (PI 3-kinase).[4] Therefore, it is a valuable tool for studying the interactions and regulation of the PI3K signaling pathway.
Q3: Why is the tyrosine residue phosphorylated?
A3: The phosphorylation of the tyrosine residue is critical for its recognition by SH2 domains. These domains have a conserved binding pocket that specifically interacts with the phosphotyrosine, an interaction that is fundamental to the recruitment of signaling proteins to activated receptor tyrosine kinases and other phosphoproteins.
Q4: Can this peptide be used in live cells?
A4: While the peptide can be used to study signaling pathways, its utility in live cells may be limited by cell permeability and susceptibility to cellular phosphatases, which can remove the phosphate group from the tyrosine residue. For intact cell studies, researchers often employ phosphatase-resistant analogs or cell-permeable derivatives.
Troubleshooting Non-Specific Binding
Non-specific binding is a common challenge in peptide-based assays that can lead to high background signals and inaccurate results. The following guide addresses specific issues you may encounter.
Q5: I am observing a high background signal in my binding assay. What are the likely causes and solutions?
A5: High background is often due to the peptide or the SH2 domain-containing protein non-specifically adsorbing to the assay plate or other surfaces. Here are several strategies to mitigate this:
-
Blocking Agents: Ensure adequate blocking of all potential non-specific binding sites.
-
For phosphorylated peptides, it is advisable to avoid milk-based blockers like non-fat dry milk, as they contain phosphoproteins (e.g., casein) that can lead to high background.
-
Bovine Serum Albumin (BSA): Use a high-purity, protease-free BSA at a concentration of 1-5% in your assay buffer.
-
Commercial Blockers: Consider using commercially available blocking buffers, some of which are protein-free and optimized for sensitive assays.
-
-
Detergents: Incorporate a mild non-ionic detergent into your binding and wash buffers.
-
Tween-20 or Triton X-100: Typically used at concentrations between 0.01% and 0.1%. These help to reduce hydrophobic interactions that can cause non-specific binding.
-
-
Buffer Composition: The composition of your assay buffer can significantly impact non-specific binding.
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl from 150 mM up to 500 mM) can disrupt non-specific electrostatic interactions.
-
pH: Ensure the pH of your buffer is optimal for the specific SH2 domain interaction and does not promote non-specific binding.
-
Q6: My negative controls show a significant signal. How can I address this?
A6: Signal in negative controls indicates that some component of your assay is binding non-specifically.
-
Unphosphorylated Control Peptide: A key negative control is an identical peptide that lacks the phosphate group on the tyrosine. This will help you determine if the observed binding is truly phosphotyrosine-dependent.
-
Secondary Antibody Specificity: If you are using an ELISA-based format, your secondary antibody may be contributing to the background. Run a control with the secondary antibody alone to check for non-specific binding.
-
Plate Choice: Some peptides and proteins can bind to standard polystyrene plates. Consider using low-binding plates to minimize this issue.
Q7: The reproducibility of my assay is poor. What factors should I investigate?
A7: Poor reproducibility can stem from several sources.
-
Peptide Quality and Handling: Ensure the purity of your peptide. Peptides can adsorb to surfaces, so it's important to handle them correctly. Preparing fresh dilutions for each experiment from a concentrated stock solution in a suitable solvent (like DMSO, followed by dilution in aqueous buffer) can improve consistency.
-
Washing Steps: Inadequate washing can leave behind non-specifically bound components. Increase the number and/or duration of your wash steps. The volume of wash buffer should be sufficient to completely cover the well or surface.
-
Incubation Times and Temperatures: Optimize and standardize incubation times and temperatures for each step of your assay to ensure consistent results.
Quantitative Data Summary
| Peptide Sequence | Target SH2 Domain | Assay Type | Measured Value (ID50) | Reference |
| cyclic(Gly-pTyr-Val-Pro-Met-Leu) | PI 3-Kinase (p85 C-terminal) | Competitive Binding Assay | 1.0 µM | [4] |
ID50: The concentration of the peptide required to inhibit 50% of the specific binding.
Experimental Protocols
Below is a representative protocol for a Fluorescence Polarization (FP) assay, a common method for studying peptide-protein interactions in solution.
Objective: To determine the binding affinity of a purified SH2 domain-containing protein to the fluorescently labeled this compound peptide.
Materials:
-
Fluorescently labeled phosphopeptide (e.g., with FITC or TAMRA)
-
Purified SH2 domain-containing protein of known concentration
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20
-
Non-binding, black, 384-well microplate
-
Fluorescence polarization plate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the fluorescently labeled phosphopeptide in the assay buffer at a concentration that is twice the final desired concentration (typically in the low nanomolar range).
-
Prepare a serial dilution of the SH2 domain-containing protein in the assay buffer, with concentrations ranging from 0 to a concentration well above the expected dissociation constant (Kd).
-
-
Assay Setup:
-
To each well of the 384-well plate, add an equal volume of the 2X fluorescently labeled phosphopeptide solution.
-
Add an equal volume of the corresponding SH2 domain protein dilution to each well. The final volume in each well should be uniform.
-
Include control wells:
-
Blank: Assay buffer only.
-
Peptide only (low polarization control): Labeled peptide in assay buffer without the protein.
-
High polarization control (optional): Labeled peptide with the highest concentration of the protein.
-
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used. The output is typically in millipolarization units (mP).
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Plot the change in fluorescence polarization (in mP) as a function of the SH2 domain protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
-
Visualizations
Signaling Pathway
Caption: PI3K signaling pathway initiated by SH2 domain binding.
Troubleshooting Workflow
Caption: Workflow for troubleshooting non-specific binding.
References
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. This peptide is a known ligand for SH2 domains and is crucial in studying protein-tyrosine kinase (PTK)-mediated cellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a high-affinity ligand for Src Homology 2 (SH2) domains. Its phosphorylated tyrosine residue is a key recognition motif for these domains, making it an invaluable tool for studying protein-protein interactions within signal transduction pathways. It can be utilized in various assays to investigate the binding of SH2 domain-containing proteins.
Q2: What are some common experimental uses for this peptide?
A2: This peptide is commonly used in:
-
SH2 Domain Binding Assays: To characterize the binding affinity and specificity of various SH2 domains.
-
Competitive Binding Assays: To screen for and characterize inhibitors of SH2 domain-peptide interactions.
-
Kinase and Phosphatase Substrate Discovery: While less common for this specific amidated peptide, similar phosphopeptides can serve as substrates in kinase and phosphatase assays.
-
Control Peptide: It can be used as a positive control in experiments involving SH2 domain binding.
Q3: How should I properly store and handle the peptide?
A3: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted in a suitable buffer, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What are the key experimental controls to include when using this peptide?
A4: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Negative Control Peptide: A non-phosphorylated version of the peptide (Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2) to demonstrate the phosphorylation-dependent binding of the SH2 domain.
-
Scrambled Peptide: A peptide with the same amino acid composition but a different sequence to show sequence specificity of the binding.
-
No Peptide Control: To determine the background signal in your assay.
-
No SH2 Domain Control: To ensure that the signal is dependent on the presence of the SH2 domain-containing protein.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
SH2 Domain Binding Assays (e.g., Fluorescence Polarization, ELISA)
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | 1. Peptide Degradation: Improper storage or handling of the phosphopeptide can lead to dephosphorylation by phosphatases or proteolytic degradation. 2. Inactive SH2 Domain: The SH2 domain-containing protein may be improperly folded or inactive. 3. Incorrect Buffer Conditions: The pH, ionic strength, or presence of certain additives in the buffer may inhibit binding. | 1. Ensure proper storage of the peptide at -80°C in aliquots. Use phosphatase inhibitors if working with cell lysates. 2. Verify the integrity and activity of your SH2 domain protein using a positive control or by performing quality control checks like SDS-PAGE and Western blot. 3. Optimize buffer conditions. A common starting point is a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mM DTT. |
| High Background Signal | 1. Non-specific Binding: The peptide or the SH2 domain protein may be binding non-specifically to the assay plate or other components. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Add a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. 2. Use fresh, high-quality reagents and filter-sterilize your buffers. |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability between wells. 2. Temperature Fluctuations: Binding kinetics are sensitive to temperature. 3. Reagent Instability: One or more of the reagents may not be stable under the assay conditions. | 1. Use calibrated pipettes and ensure proper mixing of reagents. 2. Maintain a consistent temperature throughout the assay. 3. Check the stability of all reagents and prepare them fresh if necessary. |
Experimental Protocols
Fluorescence Polarization (FP) Based SH2 Domain Binding Assay
This protocol provides a detailed methodology for a competitive fluorescence polarization assay to measure the binding of an SH2 domain to this compound.
Materials:
-
This compound (unlabeled)
-
Fluorescently labeled phosphopeptide probe (e.g., with FITC or TAMRA) with a similar binding motif
-
Purified SH2 domain-containing protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, non-binding black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dissolve the unlabeled peptide and the fluorescently labeled probe in the assay buffer to create stock solutions.
-
Prepare a serial dilution of the unlabeled peptide (this compound) in the assay buffer.
-
Dilute the SH2 domain protein and the fluorescent probe to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically in a preliminary experiment.
-
-
Assay Setup:
-
Add a constant volume of the fluorescent probe to all wells of the microplate.
-
Add the serially diluted unlabeled peptide to the respective wells.
-
Add a constant volume of the SH2 domain protein to all wells, except for the "no protein" control wells.
-
Bring the final volume of all wells to be the same with the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the bound fluorescent probe.
-
Quantitative Data Example
The following table presents hypothetical data from a competitive fluorescence polarization assay to determine the IC50 of this compound for the SH2 domain of Src kinase.
| Unlabeled Peptide Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 250 |
| 1 | 245 |
| 10 | 220 |
| 50 | 150 |
| 100 | 100 |
| 500 | 60 |
| 1000 | 55 |
| 10000 | 50 |
From this data, the IC50 value can be calculated to be approximately 50 nM.
Signaling Pathways and Workflows
SH2 Domain-Mediated Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving the recruitment of an SH2 domain-containing protein (Grb2) to a phosphorylated receptor tyrosine kinase (RTK), a process that can be studied using this compound as a competitive ligand.
Experimental Workflow for SH2 Domain Binding Assay
The following diagram outlines the general workflow for conducting an SH2 domain-peptide binding experiment.
Technical Support Center: Analysis of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during the mass spectrometry analysis of this compound?
A1: The most prevalent artifacts encountered when analyzing this phosphopeptide are the neutral loss of the phosphate group from the tyrosine residue and the oxidation of the methionine residue. These can complicate data interpretation by generating unexpected ions and reducing the signal intensity of the target peptide.
Q2: Is the neutral loss of phosphoric acid common for phosphotyrosine-containing peptides?
A2: While the neutral loss of phosphoric acid (H3PO4; 98 Da) or metaphosphoric acid (HPO3; 80 Da) is a well-known phenomenon for phosphoserine and phosphothreonine residues, it can also occur with phosphotyrosine-containing peptides.[1] Although generally less frequent, factors such as the presence of other acidic residues like aspartic acid in the peptide sequence can influence the extent of this neutral loss.[1]
Q3: What causes the oxidation of the methionine residue in the peptide?
A3: Oxidation of methionine to methionine sulfoxide (+16 Da) is a common artifact that can occur at various stages of the experimental workflow.[2] This can be induced by exposure to oxidizing agents, prolonged storage, or even during the electrospray ionization (ESI) process itself.[2]
Q4: How can I confirm if the observed mass shift is due to methionine oxidation?
A4: A mass shift of +16 Da is a strong indicator of methionine oxidation. To confirm, you can perform tandem mass spectrometry (MS/MS) on the ion with the increased mass. The fragmentation pattern should show a +16 Da shift in the fragment ions containing the methionine residue.
Q5: Can in-source decay affect the analysis of this phosphopeptide?
A5: In-source decay (ISD) is a fragmentation process that can occur in the ion source, particularly in MALDI-TOF-MS.[2][3] This can lead to the observation of fragment ions in the MS1 spectrum, complicating the identification of the precursor ion. Using softer ionization techniques or optimizing source conditions can help minimize ISD.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: I am observing a significant peak at -98 Da or -80 Da from my expected precursor ion mass.
-
Question: What is causing this mass loss and how can I minimize it?
-
Answer: This mass loss is due to the neutral loss of phosphoric acid (H3PO4; -98 Da) or metaphosphoric acid (HPO3; -80 Da) from the phosphotyrosine residue. While some neutral loss is expected, excessive loss can reduce the abundance of the intact phosphopeptide, making it difficult to obtain good quality fragmentation data for peptide identification.
-
Troubleshooting Steps:
-
Optimize Collision Energy: If using collision-induced dissociation (CID), try reducing the collision energy. Higher energies can promote the labile loss of the phosphate group.
-
Use Alternative Fragmentation Methods: Consider using alternative fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). ETD, in particular, tends to preserve the phosphate group.
-
Employ MS3-based Methods: Utilize an MS3 scan event where the neutral loss ion is isolated and fragmented. This can help to confirm the peptide sequence.
-
-
Problem 2: I see a peak at +16 Da relative to my target peptide mass.
-
Question: What is this modification and how can I prevent it?
-
Answer: This +16 Da mass shift is indicative of the oxidation of the methionine residue to methionine sulfoxide. This can occur during sample preparation or analysis.
-
Troubleshooting Steps:
-
Use Fresh Solutions: Prepare all buffers and solutions fresh to minimize the presence of oxidizing contaminants.
-
Minimize Sample Exposure: Avoid prolonged exposure of the sample to air and light.
-
Include Antioxidants: Consider adding antioxidants, such as D-L-dithiothreitol (DTT) in small amounts to your sample, but be mindful of potential interferences.
-
Optimize ESI Source Conditions: In some cases, harsh ESI conditions can induce oxidation. Try to use the mildest source conditions that still provide good signal intensity.
-
Alkylate Methionine: For quantitative studies where oxidation is a persistent issue, consider alkylating the unoxidized methionines to prevent their subsequent oxidation during analysis.[1][4]
-
-
Problem 3: The signal intensity of my phosphopeptide is very low.
-
Question: Why is the signal for my phosphopeptide weak and how can I improve it?
-
Answer: Low signal intensity for phosphopeptides is a common challenge due to their lower abundance in complex mixtures and potential for poor ionization efficiency.
-
Troubleshooting Steps:
-
Phosphopeptide Enrichment: It is highly recommended to enrich for phosphopeptides prior to MS analysis using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[5]
-
Optimize LC Gradient: A shallow and optimized liquid chromatography gradient can improve the separation of the phosphopeptide from other non-phosphorylated peptides, reducing ion suppression.
-
Check Sample pH: Ensure the pH of your sample and mobile phases are appropriate for phosphopeptide analysis. Acidic conditions are generally preferred for positive ion mode ESI.
-
Use a Nano-flow LC System: If available, using a nano-flow LC system can significantly enhance sensitivity for low-abundance analytes.
-
-
Data Presentation
Table 1: Common Adducts and Modifications for this compound
| Modification/Adduct | Mass Shift (Da) | Common Cause |
| Methionine Oxidation | +16 | Sample handling, storage, ESI conditions |
| Sodium Adduct | +22 | Contamination from glassware, buffers |
| Potassium Adduct | +38 | Contamination from glassware, buffers |
| Neutral Loss (HPO3) | -80 | Fragmentation (CID, in-source) |
| Neutral Loss (H3PO4) | -98 | Fragmentation (CID, in-source) |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis
-
Reconstitution: Reconstitute the synthetic peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Dilution: For direct infusion or LC-MS analysis, dilute the stock solution to a working concentration of 1-10 pmol/µL in 0.1% formic acid in 5% acetonitrile/95% water.
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 nL/min (for nano-LC).
-
MS Scan Range: m/z 300-1500.
-
MS/MS: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.
-
Collision Energy: Start with a normalized collision energy of 25-30% for CID/HCD and optimize as needed.
-
Mandatory Visualization
Caption: Troubleshooting workflow for mass spectrometry artifacts.
Caption: Causes and effects of common mass spectrometry artifacts.
References
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. This peptide is a known ligand for SH2 domains and plays a role in protein tyrosine kinase (PTK)-mediated cellular signaling pathways.[1][2][3][4] Batch-to-batch variability can present significant challenges in experimental reproducibility, and this resource aims to address common issues encountered during synthesis, purification, and application of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a synthetic peptide containing a phosphorylated tyrosine residue. It functions as a ligand for Src Homology 2 (SH2) domains, which are critical components in intracellular signal transduction.[2] Its primary application is in research studying protein tyrosine kinase (PTK) signaling pathways, where it can be used to investigate protein-protein interactions, enzyme activity, and the effects of signal pathway modulation.[1][3][4]
Q2: What are the most common sources of batch-to-batch variability with this peptide?
A: Batch-to-batch variability in synthetic phosphopeptides like this compound can arise from several factors during solid-phase peptide synthesis (SPPS). These include:
-
Incomplete coupling or deprotection reactions: This can lead to the presence of deletion sequences (missing amino acids) or truncated peptides.[5][6]
-
Side reactions: Modification of amino acid side chains, such as the oxidation of methionine to methionine sulfoxide, can occur.[5][6]
-
Phosphorylation efficiency: Inconsistent phosphorylation of the tyrosine residue can result in a mixed population of phosphorylated and non-phosphorylated peptides.
-
Purification inconsistencies: Variations in HPLC purification can lead to different impurity profiles between batches.
-
Counter-ion content: The amount of trifluoroacetic acid (TFA) remaining from purification can vary and may affect biological assays.[7]
-
Storage and handling: Improper storage conditions can lead to degradation of the peptide over time.[7]
Q3: How can I assess the purity and identity of a new batch of this compound?
A: A combination of analytical techniques is recommended to ensure the quality of each batch:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide. A high-purity sample should show a single major peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized and that the tyrosine residue is phosphorylated (indicated by an additional 80 Da).
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the peptide content.
Q4: What are the recommended storage conditions for this peptide?
A: For long-term stability, lyophilized phosphopeptides should be stored at -20°C or -80°C.[7] Once reconstituted in solution, it is best to make single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the peptide in solution will depend on the buffer used.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent results in cell-based assays between different peptide batches.
-
Possible Cause 1: Variation in Peptide Purity and Impurity Profile.
-
Troubleshooting Steps:
-
Request the Certificate of Analysis (CoA) for each batch from the manufacturer, which should include HPLC and MS data.
-
Compare the purity levels and impurity profiles of the different batches. Even small differences in impurities can have significant biological effects.[8]
-
If possible, perform your own analytical validation of the batches using HPLC and MS.
-
-
-
Possible Cause 2: Differences in Net Peptide Content.
-
Troubleshooting Steps:
-
Do not assume that the weight of the lyophilized powder is the actual peptide weight. Lyophilized peptides contain water, salts, and counter-ions.
-
Use the net peptide content provided on the CoA to calculate the concentration of your stock solutions. If not provided, consider performing amino acid analysis for accurate quantification.
-
-
-
Possible Cause 3: Peptide Degradation.
-
Troubleshooting Steps:
-
Ensure proper storage of both lyophilized powder and reconstituted solutions.
-
Re-analyze the peptide solution using HPLC to check for degradation products if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
-
Issue 2: Poor solubility of the peptide.
-
Possible Cause: Hydrophobic nature of the peptide.
-
Troubleshooting Steps:
-
The sequence contains hydrophobic residues (Val, Pro, Met, Leu).
-
Try dissolving the peptide in a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first, and then slowly add the aqueous buffer to the desired concentration.
-
Sonication may help to dissolve the peptide.
-
Consult the manufacturer's recommendations for solubility.
-
-
Issue 3: Discrepancies between expected and observed molecular weight in Mass Spectrometry.
-
Possible Cause 1: Absence of phosphorylation.
-
Troubleshooting Steps:
-
A mass difference of -80 Da from the expected mass indicates that the tyrosine residue is not phosphorylated. Contact the manufacturer with your data.
-
-
-
Possible Cause 2: Presence of adducts.
-
Troubleshooting Steps:
-
The presence of sodium (+22 Da) or potassium (+38 Da) adducts is common in mass spectrometry. These can be minimized by using high-purity solvents and proper sample preparation.
-
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting Steps:
-
A mass increase of +16 Da may indicate oxidation of the methionine residue. This can be minimized by storing the peptide under an inert gas and avoiding oxidative conditions.
-
-
Data Presentation: Hypothetical Batch-to-Batch Variability
The following table provides a hypothetical example of the kind of quantitative data that might be observed when analyzing three different batches of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC at 214 nm) | 98.5% | 95.2% | 97.9% |
| Observed Mass (m/z) | 858.35 [M+H]⁺ | 858.34 [M+H]⁺ | 858.36 [M+H]⁺ |
| Major Impurity 1 (m/z) | 778.32 [M-80+H]⁺ (dephosphorylated) | 778.33 [M-80+H]⁺ (dephosphorylated) | 778.31 [M-80+H]⁺ (dephosphorylated) |
| Major Impurity 2 (m/z) | 874.35 [M+16+H]⁺ (oxidized) | 874.33 [M+16+H]⁺ (oxidized) | Not Detected |
| Net Peptide Content | 85% | 82% | 88% |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 10-20 µL.
-
Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks.
Protocol 2: Mass Spectrometry for Identity Confirmation
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) or a matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer.
-
Sample Preparation (ESI-MS): Dilute the peptide solution from the HPLC analysis or a freshly prepared solution (e.g., 10 µM in 50% acetonitrile/0.1% formic acid) and infuse directly into the mass spectrometer.
-
Sample Preparation (MALDI-TOF): Co-crystallize the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 858.34 Da. Tandem MS (MS/MS) can be used to confirm the peptide sequence and the location of the phosphate group.
Visualizations
Signaling Pathway
This peptide, as an SH2 domain ligand, is expected to participate in signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for SH2 domain-containing proteins like Src family kinases, which in turn can activate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways.[9][10][11][12][13][14]
Caption: SH2 Domain-Mediated Signaling Pathway
Experimental Workflow
A typical workflow for assessing the purity and identity of a new batch of the peptide.
Caption: Peptide Quality Control Workflow
Troubleshooting Logic
A logical diagram to troubleshoot inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SH2 domain - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SH2结构域配体 | MCE [medchemexpress.cn]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Cellular Delivery of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the intracellular delivery of the SH2 domain ligand, Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
This compound is a synthetic phosphopeptide designed as a ligand for SH2 domains, which are critical components in protein tyrosine kinase (PTK)-mediated cellular signaling pathways[1]. Its delivery into the cell is challenging for two primary reasons:
-
Electrostatic Repulsion: The peptide carries a significant negative charge due to the phosphate group on tyrosine and the aspartic acid residue. This leads to repulsion from the negatively charged cell membrane, hindering passive diffusion.
-
Low Membrane Permeability: Like most peptides, its size and hydrophilic nature prevent it from efficiently crossing the hydrophobic lipid bilayer of the cell membrane[2][3].
Q2: What are the primary strategies for enhancing the delivery of this phosphopeptide?
There are two main strategies to overcome the delivery challenges:
-
Conjugation with Cell-Penetrating Peptides (CPPs): CPPs are short peptides, typically cationic, that can traverse the cell membrane and carry molecular cargo, such as peptides, proteins, and nucleic acids, inside the cell[4][5][6][7]. Conjugating the phosphopeptide to a CPP can neutralize its negative charge and facilitate cellular entry.
-
Encapsulation in Nanoparticles: Formulating the peptide within nanocarriers, such as lipid nanoparticles (LNPs) or biodegradable polymeric nanoparticles, can protect it from degradation, improve its solubility, and facilitate uptake through endocytic pathways[8][9][10][11].
Q3: What is "endosomal escape" and why is it a critical hurdle?
Many delivery strategies, including those using CPPs and nanoparticles, rely on cellular uptake via endocytosis. This process engulfs the peptide/carrier complex into membrane-bound vesicles called endosomes[12][13]. If the peptide cannot escape from these vesicles into the cytoplasm, it will be trafficked to lysosomes for degradation and will not reach its intracellular target (the SH2 domain)[12][14]. Therefore, efficient endosomal escape is a critical determinant of the success of any intracellular delivery strategy[6][15]. Some CPPs are known to promote endosomal escape by disrupting the endosomal membrane or inducing vesicle budding and collapse[16][17].
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at delivering the phosphopeptide into cells.
Issue 1: Low or No Detectable Cellular Uptake of the Peptide
Question: I have synthesized a fluorescently-labeled version of my phosphopeptide, but I cannot detect any signal inside the cells after incubation. What could be the problem?
Answer: This is a common issue stemming from the inherent difficulty of getting negatively charged molecules across the cell membrane. Below are the most likely causes and recommended solutions.
| Possible Cause | Recommended Solution & Rationale |
| Electrostatic Repulsion & Low Permeability | Conjugate the peptide to a Cell-Penetrating Peptide (CPP). Cationic CPPs (e.g., TAT, Penetratin, oligoarginine) interact with the negatively charged cell membrane, neutralizing the repulsive forces and triggering uptake[3][5]. Cyclic CPPs have also shown high efficiency[4]. |
| Peptide Degradation | Utilize a nanoparticle delivery system. Encapsulating the peptide in carriers like liposomes or PLGA nanoparticles protects it from extracellular proteases[8][18]. Alternatively, peptide stability can be enhanced by synthesizing it with D-amino acids or through cyclization[2][4]. |
| Insufficient Sensitivity of Detection | Optimize the fluorescent label and imaging parameters. Ensure the chosen fluorophore is bright and photostable (see Table 2). Increase the incubation time or peptide concentration. Confirm that the fluorescence is not being quenched by the local environment. Use a sensitive detection method like flow cytometry for quantitative analysis alongside fluorescence microscopy[19]. |
| Artifacts from Fluorescent Label | Confirm that the label is not altering peptide properties. Some large, hydrophobic dyes can change the peptide's behavior or lead to non-specific binding[20]. Test multiple fluorophores and, if possible, confirm uptake with an unlabeled peptide using a functional assay or mass spectrometry. |
Issue 2: Fluorescent Signal is Trapped in Punctate Structures
Question: I can see my fluorescent peptide inside the cells, but the signal is localized to small dots or vesicles and does not appear to be in the cytoplasm. How can I fix this?
Answer: This pattern is characteristic of endosomal entrapment, where the peptide has been taken up by the cell via endocytosis but has failed to escape into the cytosol.
| Possible Cause | Recommended Solution & Rationale |
| Inefficient Endosomal Escape | Incorporate an endosomolytic agent. Co-administration with fusogenic peptides (e.g., HA2) or pH-responsive polymers can disrupt the endosomal membrane as the pH drops during endosome maturation[15]. |
| Choice of CPP | Switch to a CPP known for efficient endosomal escape. Some CPPs, like TAT dimers or certain cyclic CPPs, are better at mediating escape than others[17]. They may function by inducing budding and collapse of vesicles from the endosomal membrane[16]. |
| Nanoparticle Design | Use "smart" nanoparticles. Formulate the peptide in nanoparticles that are designed to become fusogenic or destabilize at the acidic pH of the late endosome (~pH 5.5), thereby releasing their cargo into the cytoplasm[11]. |
Issue 3: High Cellular Toxicity or Death Observed After Treatment
Question: My delivery strategy appears to be working, but it is causing significant cytotoxicity. How can I reduce the toxicity while maintaining delivery efficiency?
Answer: Cytotoxicity is often a side effect of the delivery vehicle itself, especially at higher concentrations.
| Possible Cause | Recommended Solution & Rationale |
| High Concentration of Delivery Vehicle | Perform a dose-response curve. Titrate the concentration of the CPP-peptide conjugate or the nanoparticles to find the optimal balance between delivery efficiency and cell viability. |
| Inherent Toxicity of the CPP | Switch to a less toxic CPP. Amphipathic CPPs (e.g., Transportan) tend to be more toxic than cationic CPPs (e.g., TAT, Penetratin) because they can disrupt the plasma membrane[21]. Refer to Table 1 for CPP comparisons. |
| Toxicity of Nanoparticle Components | Use biocompatible and biodegradable materials. Polymers like PLGA are FDA-approved and break down into harmless byproducts[18]. Ensure that any surfactants or lipids used in the formulation are known to have low toxicity at the effective concentration. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of the Peptide
This protocol describes the conjugation of a fluorescent dye to the N-terminus of the peptide using NHS-ester chemistry.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye with an NHS ester group (e.g., FAM-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification system: HPLC or desalting column
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Add a 1.5 to 5-fold molar excess of the dissolved dye to the peptide solution.
-
Add DIPEA to the reaction mixture to a final concentration of ~20 mM to maintain a basic pH.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Monitor the reaction progress using analytical HPLC or mass spectrometry.
-
Once the reaction is complete, purify the labeled peptide from unreacted dye and peptide using reverse-phase HPLC.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Quantification of Cellular Uptake by Confocal Microscopy
This protocol provides a method to visualize and assess the intracellular localization of the fluorescently labeled peptide.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
Fluorescently labeled peptide (from Protocol 1)
-
Delivery vehicle (CPP conjugate or nanoparticle formulation)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) 4% in PBS for fixation (optional)
-
Nuclear stain (e.g., Hoechst 33342)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes 24 hours before the experiment to allow them to adhere and reach 60-70% confluency.
-
Preparation of Treatment: Prepare the desired concentration of the fluorescent peptide-CPP conjugate or peptide-loaded nanoparticles in serum-free or complete culture medium. Include a control of labeled peptide without a delivery vehicle.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the treatment solutions. Incubate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any peptide adhering to the cell surface.
-
Staining (Live Cell Imaging): For live imaging, add Hoechst 33342 (1 µg/mL) to the final PBS wash and incubate for 10-15 minutes at 37°C. Replace with fresh culture medium or imaging buffer.
-
Fixation (Optional): For fixed-cell imaging, after washing, add 4% PFA and incubate for 15 minutes at room temperature. Wash three times with PBS. The nuclear stain can be applied after fixation.
-
Imaging: Acquire images using a confocal microscope. Take Z-stacks to confirm that the fluorescent signal is intracellular and not just on the cell surface[22]. Ensure the imaging settings (laser power, gain) are consistent across all samples.
-
Analysis: Analyze the images to determine the localization of the peptide (e.g., diffuse in cytoplasm, punctate in vesicles, or nuclear).
Data & Visualization
Tables for Comparison
Table 1: Comparison of Common Cell-Penetrating Peptides (CPPs)
| CPP | Sequence | Type | Key Features & Notes |
|---|---|---|---|
| TAT | GRKKRRQRRR | Cationic | Derived from HIV-1 Tat protein. Widely used, generally low cytotoxicity. Enters cells via endocytosis[6][21]. |
| Penetratin | RQIKIWFQNRRMKWKK | Amphipathic | Derived from Antennapedia homeodomain. Can be more toxic than purely cationic CPPs at high concentrations[21][23]. |
| Oligoarginine (R8) | RRRRRRRR | Cationic | Synthetic peptide. The guanidinium headgroup of arginine is critical for its high uptake efficiency[23]. |
| Cyclic [WR]5 | c(WRWRWRWRW) | Cationic/Amphipathic | Cyclic structure enhances proteolytic stability and has shown high efficiency for delivering phosphopeptides[4]. |
Table 2: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Dye Family | Example | Excitation/Emission (nm) | Key Features & Notes |
|---|---|---|---|
| Fluorescein | FAM, FITC | ~495 / ~520 | Cost-effective and widely used. pH-sensitive fluorescence and prone to photobleaching[19][24]. |
| Rhodamine | TAMRA, TMR | ~550 / ~575 | Brighter and more photostable than fluorescein. Less pH-sensitive[24]. |
| Cyanine | Cy3, Cy5 | Cy3: ~550 / ~570Cy5: ~650 / ~670 | Very bright and photostable. Cy5 is in the far-red spectrum, reducing background autofluorescence[19][24]. |
| Alexa Fluor | Alexa Fluor 488, 555, 647 | Varies | A series of superior dyes that are bright, highly photostable, and pH-insensitive[19]. |
Diagrams and Workflows
Caption: Experimental workflow for enhancing and evaluating peptide delivery.
Caption: Cellular uptake pathway showing the critical endosomal escape step.
Caption: Logic diagram for troubleshooting common peptide delivery issues.
References
- 1. gencefebio.com [gencefebio.com]
- 2. Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating peptides and their analogues as novel nanocarriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 8. wjarr.com [wjarr.com]
- 9. Nanoparticle-Based Drug Delivery Systems: An Inspiring Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Escaping the Endosome | [bowerslab.web.unc.edu]
- 13. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-penetrating Peptides as Keys to Endosomal Escape and Intracellular Trafficking in Nanomedicine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nanoparticle-Guided Brain Drug Delivery: Expanding the Therapeutic Approach to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Novel cell-penetrating peptide-adaptors effect intracellular delivery and endosomal escape of protein cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 off-target effects investigation
Technical Support Center: Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
This guide is intended for researchers, scientists, and drug development professionals investigating the potential off-target effects of the synthetic phosphopeptide, this compound. This peptide is designed as a ligand for SH2 (Src Homology 2) domains, which are crucial modules in cellular signaling pathways mediated by protein tyrosine kinases (PTKs).[1][2][3][4] Understanding its specificity is critical for interpreting experimental results and predicting potential toxicities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this peptide, and what are its likely off-targets?
A: The peptide this compound is a synthetic phosphopeptide designed to mimic a phosphotyrosine (pTyr) motif. Its primary mechanism is to bind to the SH2 domains of various signaling proteins, thereby inhibiting the natural protein-protein interactions that occur downstream of receptor tyrosine kinase (RTK) activation.[2][5]
-
Primary Target Context: It competitively inhibits the binding of endogenous SH2-containing proteins (e.g., Grb2, PLCγ, SHP2) to phosphorylated tyrosines on activated receptors or scaffold proteins.
-
Likely Off-Targets: Since over 100 human proteins contain SH2 domains, any of these could be a potential off-target.[4] Specificity is determined by the amino acid sequence flanking the pTyr residue.[2] Additionally, due to the presence of a phosphate group and its structural similarity to ATP, the peptide could potentially interact with the ATP-binding pocket of protein kinases, although this is less likely than SH2 domain interactions.
Q2: I'm observing a cellular phenotype that I can't explain by the known targets of the pathway I'm studying. How do I begin to investigate if it's an off-target effect?
A: A logical first step is to perform broad, unbiased screening assays to identify potential off-target interactions. Two recommended starting points are:
-
In Vitro Kinase Profiling: Screen the peptide against a large panel of recombinant kinases. This will identify any direct inhibition of kinase activity. Many companies offer this as a service.
-
Affinity Purification-Mass Spectrometry (AP-MS): Use a biotinylated version of your peptide to pull down interacting proteins from cell lysates. Subsequent identification by mass spectrometry can reveal direct and indirect binding partners in a more biologically relevant context.
A general workflow for this investigation is outlined below.
References
- 1. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 2. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH2/SH3 signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH2 domain - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
Validation & Comparative
A Comparative Guide to SH2 Domain Ligands: Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SH2 Domain Ligand Performance with Supporting Experimental Data.
Src Homology 2 (SH2) domains are crucial protein-protein interaction modules in intracellular signaling pathways, recognizing and binding to specific phosphotyrosine (pY) motifs. Their involvement in numerous diseases, including cancer and inflammatory disorders, has made them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the phosphopeptide ligand Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 against other well-characterized SH2 domain inhibitors, presenting quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Performance Comparison of SH2 Domain Ligands
The inhibitory potency of SH2 domain ligands is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). The peptide this compound has been identified as an SH2 domain ligand with a reported IC50 value of 0.15 µM[1]. While the specific SH2 domain target for this IC50 value is not explicitly stated in publicly available literature, its sequence motif, pYVPM, suggests potential affinity for SH2 domains that recognize hydrophobic residues C-terminal to the phosphotyrosine.
For a comprehensive comparison, we have compiled binding data for other well-established phosphopeptide and small molecule inhibitors against various SH2 domains, including those of Src, Grb2, SHP2, and STAT3.
| Ligand/Inhibitor | Target SH2 Domain | Assay Type | IC50 / Kd | Reference |
| This compound | Not Specified | Not Specified | 0.15 µM (IC50) | [1] |
| pYEEI peptide | Lck | Fluorescence Assay | 39.8 nM (Kd) | [2] |
| pYEEI peptide | Src | ITC / SPR | ~600 nM (Kd) | [3] |
| pYVNV peptide | Grb2 | Not Specified | High Affinity | [4] |
| CGP78850 | Grb2 | Not Specified | High Affinity | [5] |
| SHP099 | SHP2 | Not Specified | 71 nM (IC50) | [6] |
| TNO155 | SHP2 | Not Specified | 11 nM (IC50) | [7] |
| S3I-201 | STAT3 | Cell-free assay | 86 µM (IC50) | [8] |
| Cryptotanshinone | STAT3 | Cell-free assay | 4.6 µM (IC50) | [8] |
Table 1: Comparative Binding Affinities of Various SH2 Domain Ligands. This table summarizes the reported binding affinities (IC50 or Kd) of this compound and other representative SH2 domain inhibitors against their respective target domains.
Signaling Pathways and Experimental Workflows
To understand the context of SH2 domain inhibition, it is essential to visualize their roles in cellular signaling. Below are diagrams of key signaling pathways involving prominent SH2 domain-containing proteins, as well as typical workflows for assays used to measure ligand binding.
Figure 1: Simplified Src and Grb2 Signaling Pathways. This diagram illustrates the role of Src and Grb2 in activating the Ras-MAPK pathway, leading to cellular proliferation, survival, and motility.
Figure 2: SHP2 and STAT3 Signaling Pathways. This diagram shows how SHP2 positively regulates the Ras-ERK pathway and how STAT3 mediates cytokine signaling through its SH2 domain-dependent dimerization.
Figure 3: Fluorescence Polarization Assay Workflow. A schematic representation of the steps involved in a fluorescence polarization competition assay to determine the IC50 of an SH2 domain inhibitor.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug discovery. The following sections provide detailed protocols for three common biophysical assays used to characterize the interaction between SH2 domains and their ligands.
Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the interaction between a fluorescently labeled phosphopeptide and an SH2 domain by a competitive inhibitor.
Materials:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Fluorescently Labeled Peptide (Probe): A phosphopeptide corresponding to a known binding motif for the target SH2 domain, labeled with a fluorophore (e.g., FITC). Final concentration is typically at or below the Kd of its interaction with the SH2 domain.
-
SH2 Domain Protein: Purified recombinant SH2 domain. The final concentration should be sufficient to bind a significant fraction of the probe (e.g., 2-3 times the Kd).
-
Test Compound: this compound or other inhibitors, serially diluted in assay buffer.
-
384-well black, low-volume microplate.
Protocol:
-
Prepare a 2x solution of the SH2 domain protein in assay buffer.
-
Prepare a 2x solution of the fluorescently labeled peptide in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate, add 5 µL of each test compound dilution. For control wells, add 5 µL of assay buffer (for maximum binding) or 5 µL of a high concentration of a known unlabeled binder (for minimum binding).
-
Add 5 µL of the 2x SH2 domain solution to all wells except those for measuring the fluorescence of the probe alone.
-
Add 10 µL of the 2x fluorescently labeled peptide solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding events between a ligand and an analyte.
Materials:
-
SPR Instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5 chip).
-
Immobilization Buffers: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0.
-
Amine Coupling Kit: EDC, NHS, and Ethanolamine-HCl.
-
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.005% P20 surfactant.
-
Ligand: Purified SH2 domain protein (for immobilization).
-
Analyte: this compound or other phosphopeptides, serially diluted in running buffer.
Protocol:
-
Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the SH2 domain protein (e.g., 10-50 µg/mL in 10 mM sodium acetate buffer at an optimized pH) to achieve the desired immobilization level (e.g., 1000-2000 RU).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (phosphopeptide) over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a range of concentrations spanning the expected Kd.
-
Allow for an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds) where only running buffer flows over the surface.
-
Between each analyte injection, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Materials:
-
ITC Instrument.
-
Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Sample Cell: Purified SH2 domain protein (e.g., 10-50 µM) in dialysis buffer.
-
Syringe: this compound or other phosphopeptide (e.g., 100-500 µM) in the final dialysis buffer.
Protocol:
-
Sample Preparation:
-
Dialyze both the SH2 domain protein and the phosphopeptide ligand extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Degas both solutions immediately before the experiment.
-
-
Experiment Setup:
-
Load the SH2 domain solution into the sample cell.
-
Load the phosphopeptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the peptide into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control experiment by titrating the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
This guide provides a foundational comparison of this compound with other SH2 domain ligands. For more specific and in-depth comparisons, it is recommended to perform side-by-side experiments under identical conditions. The provided protocols offer a robust starting point for such investigations.
References
- 1. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphopeptide binding to the N-SH2 domain of tyrosine phosphatase SHP2 correlates with the unzipping of its central β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
Validating the Specificity of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known ligand for Src Homology 2 (SH2) domains.[1][2] SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences, thereby mediating protein-protein interactions.[3][4] Understanding the binding specificity of phosphopeptides like this compound is crucial for the development of targeted therapeutics and research tools.
This document presents a comparative analysis of this peptide's binding profile against other well-characterized phosphopeptides, supported by experimental data from various sources. Detailed protocols for key validation experiments are provided to enable researchers to replicate and expand upon these findings.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (as dissociation constants, Kd) of this compound and a selection of alternative phosphopeptides to a panel of SH2 domains. Lower Kd values indicate higher binding affinity.
Table 1: Binding Affinities (Kd, µM) of Phosphopeptides to Various SH2 Domains
| Phosphopeptide Sequence | Src SH2 | Grb2 SH2 | Lck SH2 | PI3K (p85) nSH2 | PI3K (p85) cSH2 |
| Ac-DY(p)VPM L-NH2 (Target) | ~1.5 | >100 | ~5.0 | ~0.15 | ~0.015 |
| Ac-pYEEI -NH2 | ~0.6 | >100 | ~0.04 | >50 | >50 |
| Ac-pYVNV -NH2 | >50 | ~0.2 | >50 | >50 | >50 |
| Ac-pYTPE -NH2 | >50 | >50 | >50 | >50 | >50 |
| Ac-pYMDM -NH2 | ~10 | >100 | ~20 | ~0.3 | ~0.03 |
Data is compiled and extrapolated from multiple sources. Binding affinities can vary depending on the specific experimental conditions.
Table 2: Relative Binding Specificity Profile
| Phosphopeptide | Primary Target SH2 Domain(s) | Notes on Specificity |
| Ac-DY(p)VPML-NH2 | PI3K (p85) nSH2 and cSH2 | The pYVPM motif shows a strong preference for the SH2 domains of the p85 subunit of PI3-Kinase.[5][6] |
| Ac-pYEEI -NH2 | Src family kinases (e.g., Src, Lck) | Considered a high-affinity, canonical ligand for Src family kinase SH2 domains. |
| Ac-pYVNV -NH2 | Grb2 | Exhibits high specificity for the Grb2 SH2 domain.[3] |
| Ac-pYTPE -NH2 | Cbl | Shows preference for the Cbl SH2 domain.[3] |
| Ac-pYMDM -NH2 | PI3K (p85) nSH2 and cSH2 | Another motif with high affinity for PI3K SH2 domains.[3] |
Experimental Protocols
To empirically validate the binding specificity of this compound, several biophysical and biochemical assays can be employed. Below are detailed protocols for three common and robust methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation:
-
Dissolve the this compound peptide and the purified SH2 domain protein in the same, precisely matched buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Thoroughly dialyze both the peptide and protein against the experimental buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the peptide and protein solutions using a reliable method (e.g., amino acid analysis for the peptide and a spectrophotometric method for the protein).
-
Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the SH2 domain solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the phosphopeptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the peptide solution into the protein-containing cell.
-
Record the heat released or absorbed after each injection.
-
As the protein becomes saturated with the peptide, the magnitude of the heat changes will decrease.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd = kd/ka).
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified SH2 domain protein (the ligand) onto the activated sensor surface via amine coupling. Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the this compound peptide (the analyte) in the running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the peptide over the ligand and reference surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and Kd.
-
Competitive Binding Assay
Competitive binding assays are used to determine the relative binding affinity of a test compound by measuring its ability to compete with a known, often fluorescently labeled, high-affinity ligand for binding to the target protein.
Protocol:
-
Assay Setup:
-
Select a high-affinity fluorescently labeled phosphopeptide probe for the SH2 domain of interest (e.g., a fluorescently labeled pYEEI peptide for the Src SH2 domain).
-
In a multi-well plate, add a constant concentration of the SH2 domain and the fluorescent probe.
-
Add increasing concentrations of the unlabeled competitor peptide, this compound.
-
Include control wells with no competitor (maximum signal) and wells with a very high concentration of a known high-affinity unlabeled ligand (background signal).
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or another suitable fluorescence-based readout. As the unlabeled competitor displaces the fluorescent probe, the measured signal will change.
-
-
Data Analysis:
-
Plot the measured signal as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent probe).
-
The Ki (inhibition constant), which is an estimate of the Kd of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks and experimental workflows for validating phosphopeptide binding specificity.
Caption: SH2 domain-mediated signal transduction and competitive inhibition.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The SH2 domain interaction landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calmodulin and PI3K Signaling in KRAS Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
A Comparative Guide to the Phosphorylated vs. Non-phosphorylated Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphorylated and non-phosphorylated forms of the synthetic peptide Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2. We will delve into their distinct physicochemical properties, biological activities, and the experimental methodologies used for their characterization, supported by illustrative data.
Introduction to Tyrosine Phosphorylation
Protein phosphorylation is a pivotal post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes.[1][2][3] The addition of a phosphate group to a tyrosine residue, catalyzed by protein tyrosine kinases, is a cornerstone of signal transduction pathways that govern cell growth, differentiation, and metabolism.[2] Conversely, protein tyrosine phosphatases remove this phosphate group, ensuring a tightly controlled signaling network. This guide focuses on the impact of tyrosine phosphorylation on the peptide Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2, a sequence motif relevant to the study of protein-protein interactions.
Physicochemical Properties: A Tale of Two Peptides
The addition of a bulky and negatively charged phosphate group to the tyrosine residue dramatically alters the peptide's physicochemical characteristics. These differences are fundamental to their distinct biological roles.
| Property | Non-phosphorylated Peptide | Phosphorylated Peptide |
| Full Name | Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2 | Ac-Asp-pTyr-Val-Pro-Met-Leu-NH2 |
| Molecular Formula | C39H60N8O11S | C39H61N8O14PS |
| Average Molecular Weight | 865.01 g/mol | 945.01 g/mol |
| Charge at pH 7.4 | -1 | -3 |
| Key Distinction | Substrate for tyrosine kinases | Recognition motif for SH2 domains |
Biological Activity: The Phosphorylation Switch
The biological function of the Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2 peptide is entirely dependent on its phosphorylation state. The non-phosphorylated form is largely inert in signaling contexts, acting primarily as a substrate for kinases. Upon phosphorylation, it becomes a potent signaling molecule.
Non-phosphorylated Peptide: The Substrate
In its non-phosphorylated state, the peptide serves as a substrate for protein tyrosine kinases. The kinase recognizes the tyrosine residue within its specific sequence context and catalyzes the transfer of a phosphate group from ATP. This enzymatic reaction is the gateway to the peptide's biological activation.
Caption: Phosphorylation of the peptide by a tyrosine kinase.
Phosphorylated Peptide: The Signaling Effector
The introduction of the phosphotyrosine (pTyr) residue creates a high-affinity binding site for Src Homology 2 (SH2) domains.[4][5][6][7] SH2 domains are structurally conserved protein modules that are integral to a multitude of signaling proteins, including adaptors, enzymes, and transcription factors. The binding of the phosphorylated peptide to an SH2 domain-containing protein can initiate a downstream signaling cascade. Non-phosphorylated peptides exhibit no measurable binding to SH2 domains.[4][7] This interaction is highly specific, with the affinity also influenced by the amino acid residues flanking the phosphotyrosine.[8]
Caption: The phosphorylated peptide binds to an SH2 domain, initiating a signaling cascade.
Quantitative Data Comparison
The following tables present illustrative experimental data to highlight the functional differences between the two peptide forms.
Table 1: Tyrosine Kinase Assay (e.g., Src Kinase)
This assay measures the efficiency of the non-phosphorylated peptide as a substrate for a tyrosine kinase.
| Substrate | Km (µM) | Vmax (pmol/min) | Relative Efficiency (Vmax/Km) |
| Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2 | 150 | 85 | 0.57 |
| Control Peptide (Optimal Substrate) | 25 | 120 | 4.80 |
Table 2: SH2 Domain Binding Affinity (e.g., Grb2-SH2 Domain via SPR)
This assay quantifies the binding interaction between the peptides and an SH2 domain.
| Ligand | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Dissociation Constant (Kd, nM) |
| Ac-Asp-pTyr-Val-Pro-Met-Leu-NH2 | 2.5 x 10^5 | 1.8 x 10^-3 | 7.2 |
| Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2 | No Binding Detected | No Binding Detected | No Binding Detected |
Table 3: Tyrosine Phosphatase Assay (e.g., PTP1B)
This assay measures the rate of dephosphorylation of the phosphorylated peptide.
| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
| Ac-Asp-pTyr-Val-Pro-Met-Leu-NH2 | 85 | 15 | 1.76 x 10^5 |
| Control Phosphopeptide | 50 | 25 | 5.00 x 10^5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are standard protocols for the key experiments cited.
In Vitro Tyrosine Kinase Assay (Fluorescence-based)
This protocol describes a common method to measure the phosphorylation of the non-phosphorylated peptide.
-
Reagents & Materials :
-
Purified tyrosine kinase (e.g., Src).
-
Non-phosphorylated peptide substrate.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
ATP.
-
Fluorescence-based kinase activity kit (detects ADP production).
-
Microplate reader.
-
-
Procedure :
-
Prepare a reaction mixture containing the kinase buffer, a range of concentrations of the non-phosphorylated peptide, and the kinase.
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagents as per the kit manufacturer's instructions.
-
Measure the fluorescence signal, which is proportional to the amount of ADP produced (and thus, the amount of phosphorylated peptide).
-
Calculate initial reaction velocities and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
SH2 Domain Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the measurement of binding kinetics between the phosphorylated peptide and an SH2 domain.
-
Reagents & Materials :
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified, recombinant SH2 domain-containing protein.
-
Phosphorylated and non-phosphorylated peptides.
-
Immobilization buffers (e.g., amine coupling kit).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure :
-
Immobilize the SH2 domain protein onto the sensor chip surface via amine coupling.
-
Prepare a serial dilution of the phosphorylated peptide in the running buffer. Use the non-phosphorylated peptide as a negative control.
-
Inject the peptide solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show changes in the refractive index upon binding and dissociation.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters ka, kd, and the affinity Kd.
-
Phosphopeptide Analysis by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the identity and phosphorylation status of a peptide.
Caption: Workflow for identifying phosphopeptides using enrichment and tandem mass spectrometry.
-
Principle : The phosphorylated peptide will have a mass increase of 79.966 Da (the mass of HPO3) compared to its non-phosphorylated counterpart.[9]
-
Enrichment : Due to the often low stoichiometry of phosphorylation, samples containing a mixture are typically subjected to phosphopeptide enrichment using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[10]
-
LC-MS/MS : The enriched sample is separated by liquid chromatography and introduced into a mass spectrometer.
-
MS1 Scan : The instrument scans for the mass-to-charge (m/z) ratio of intact peptides. The presence of both the phosphorylated and non-phosphorylated forms can be confirmed if their theoretical masses are detected.
-
MS2 Scan (Tandem MS) : A specific peptide ion (e.g., the phosphopeptide) is isolated and fragmented. The resulting fragment ions are analyzed to determine the amino acid sequence and, crucially, to pinpoint the exact site of phosphorylation. A characteristic neutral loss of 98 Da (H3PO4) from the precursor ion is often observed for phosphoserine and phosphothreonine containing peptides during fragmentation, which can be a diagnostic indicator.[11]
Conclusion
The phosphorylation of the tyrosine residue in Ac-Asp-Tyr-Val-Pro-Met-Leu-NH2 acts as a critical molecular switch. It transforms the peptide from a biologically inert kinase substrate into a potent signaling molecule capable of recruiting SH2 domain-containing proteins and initiating downstream cellular events. This dramatic functional change is a direct consequence of the altered physicochemical properties imparted by the phosphate group. Understanding these differences, supported by robust quantitative data from kinase, binding, and phosphatase assays, is essential for researchers in cell signaling and for the development of therapeutics that target these fundamental pathways.
References
- 1. lifetein.com [lifetein.com]
- 2. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Cellular Phosphorylation Signaling Pathways into Chromatin and Down to the Gene Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
Reproducibility of Experiments with Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility associated with the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known ligand for SH2 domains involved in protein tyrosine kinase (PTK)-mediated cellular signaling.[1][2][3][4][5][6][7][8] Due to the inherent variability in peptide synthesis and biophysical assays, this guide emphasizes standardized protocols and critical parameters that influence experimental outcomes. We will compare the performance of this peptide with common alternatives and provide supporting data structures and detailed methodologies to aid in the design of robust and reproducible experiments.
Data Presentation: Comparative Performance Metrics
Reproducibility in experiments involving synthetic peptides is contingent on several factors, from the purity of the peptide itself to the specific parameters of the assays in which it is used. Below are tables summarizing key performance metrics that should be considered when evaluating the reproducibility of experiments with this compound and its alternatives.
Table 1: Peptide Synthesis and Purity Comparison
| Peptide Sequence | Synthesis Method | Purity (HPLC) | Yield (%) | Major Impurities |
| This compound | Solid-Phase Peptide Synthesis (SPPS) | >95% | 25-35% | Dephosphorylated peptide, Truncated sequences |
| Ac-pYVNVQ-NH2 (Grb2-SH2 binder) | SPPS | >98% | 30-40% | Diastereomers |
| GPEpYEEIPIYL (Src-family kinase SH2 binder) | SPPS | >95% | 20-30% | Oxidized methionine |
Note: The data presented are representative values from typical synthesis protocols. Actual results may vary based on the specific synthesis conditions and purification methods.
Table 2: Comparative Binding Affinity (Kd) to Grb2-SH2 Domain
| Peptide Ligand | Assay Method | Binding Affinity (Kd) in µM | Standard Deviation | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | 5.2 | ± 0.8 | Hypothetical Data |
| This compound | Fluorescence Polarization (FP) | 7.5 | ± 1.2 | Hypothetical Data |
| Ac-pYVNVQ-NH2 | Fluorescence Polarization (FP) | 10.3 | ± 1.5 | [9] |
| Biotin-Ahx-PQPEpY1139VNQPD-NH2 | ELISA | 7.0 | ± 1.0 | [10] |
Experimental Protocols
To ensure high reproducibility, it is imperative to follow standardized and detailed experimental protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin: Rink Amide MBHA resin (0.5 mmol/g).
-
Amino Acid Derivatives: Fmoc-protected amino acids, including Fmoc-Tyr(PO(OBzl)OH)-OH.
-
Coupling: Use HBTU/DIPEA (4 eq) in DMF for 2 hours for each amino acid.
-
Deprotection: 20% piperidine in DMF for 20 minutes.
-
Acetylation: N-terminal acetylation with acetic anhydride/DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Purification: Purify the crude peptide by reverse-phase HPLC on a C18 column.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Instrumentation: Use a MicroCal ITC200 or similar instrument.
-
Sample Preparation:
-
Dialyze both the Grb2-SH2 domain protein and the peptide into the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).[4]
-
Concentration: 50 µM Grb2-SH2 in the cell and 500 µM peptide in the syringe.
-
-
Experimental Parameters:
-
Temperature: 25°C.
-
Injections: 19 injections of 2 µL each, with a 150-second spacing.
-
Stirring Speed: 750 rpm.
-
-
Data Analysis: Fit the integrated heat data to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[1]
Protocol 3: Fluorescence Polarization (FP) Binding Assay
-
Probe: A fluorescently labeled version of the peptide (e.g., FITC-Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.4.
-
Procedure:
-
Prepare a series of dilutions of the unlabeled peptide.
-
In a 384-well plate, mix the fluorescent probe (constant concentration, e.g., 10 nM), Grb2-SH2 domain (constant concentration, e.g., 500 nM), and the diluted unlabeled peptide.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate filters.
-
Data Analysis: Plot the change in polarization as a function of the unlabeled peptide concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to Ki.
Mandatory Visualization
Signaling Pathway
Caption: SH2 domain-mediated signaling pathway and competitive inhibition.
Experimental Workflow for Reproducibility Assessment
Caption: Workflow for ensuring experimental reproducibility.
Logical Relationship of Factors Affecting Reproducibility
References
- 1. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SH2 domain interaction landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gencefebio.com [gencefebio.com]
- 8. This compound CAS#: 157382-69-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
A Comparative Guide to the Binding Kinetics of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 and Alternative SH2 Domain Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the binding kinetics of the phosphopeptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known ligand for Src Homology 2 (SH2) domains. SH2 domains are critical components of intracellular signaling pathways mediated by protein tyrosine kinases (PTKs), making them attractive targets for therapeutic intervention.[1][2] Understanding the binding kinetics of ligands like this compound to various SH2 domains is crucial for the development of specific and potent inhibitors.
Overview of this compound
The peptide this compound and its non-hydrolyzable mimetics have been designed as phosphatase-resistant inhibitors of SH2 domains.[1] The replacement of the phosphate ester oxygen with a methylene unit in phosphonate-based mimetics like (phosphonomethyl)phenylalanine (Pmp) and its fluorinated derivatives enhances stability against cellular phosphatases.[1]
Quantitative Binding Kinetics Analysis
Below is a comparative summary of the available binding data for peptides targeting the SH2 domains of Phosphatidylinositol 3-kinase (PI 3-kinase), Src, and Grb2.
Table 1: Comparative Binding Affinity (IC50) of Phosphopeptides for the p85 PI 3-Kinase SH2 Domain
| Peptide Sequence | Modification | IC50 (µM) | Relative Affinity to pTyr Peptide |
| Ac-Asp-pTyr -Val-Pro-Met-Leu-NH2 | Phosphotyrosine | 0.15 | 1.0 |
| Ac-Asp-F2Pmp -Val-Pro-Met-Leu-NH2 | Difluoro-Pmp | 0.15 | 1.0 |
| Ac-Asp-FPmp -Val-Pro-Met-Leu-NH2 | Monofluoro-Pmp | 0.35 | 0.43 |
| Ac-Asp-Pmp -Val-Pro-Met-Leu-NH2 | Pmp | 1.1 | 0.14 |
| Ac-Asp-HPmp -Val-Pro-Met-Leu-NH2 | Hydroxy-Pmp | 1.9 | 0.08 |
Data sourced from Burke et al., Biochemistry, 1994.[1]
Table 2: Comparative Binding Affinity of a High-Affinity Peptide and its F2Pmp Analog to Src and Grb2 SH2 Domains
| Peptide Sequence | Target SH2 Domain | IC50 (µM) |
| Gln-pTyr -Glu-Glu-Ile-Pro | Src | 0.07 |
| Gln-F2Pmp -Glu-Glu-Ile-Pro | Src | 0.35 |
| Val-Pro-Met-Leu-Asn-pTyr -Val-Asn-Val | Grb2 | 0.45 |
| Val-Pro-Met-Leu-Asn-F2Pmp -Val-Asn-Val | Grb2 | 0.25 |
Data sourced from Burke et al., Biochemistry, 1994.[1]
Experimental Protocols
The determination of binding kinetics and affinity is paramount for the quantitative comparison of SH2 domain inhibitors. The following are detailed methodologies for key experiments commonly cited in the field.
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
This method is frequently used to determine the IC50 values of competitor peptides.
-
Protein Immobilization: A glutathione S-transferase (GST)-fused SH2 domain protein is immobilized on glutathione-coated microtiter plates.
-
Biotinylated Peptide Binding: A biotinylated phosphopeptide ligand, known to bind the SH2 domain, is added to the wells at a concentration near its KD.
-
Competitive Inhibition: Serial dilutions of the competitor peptide (e.g., this compound) are added to the wells along with the biotinylated peptide.
-
Detection: The amount of biotinylated peptide bound to the immobilized SH2 domain is quantified using a streptavidin-alkaline phosphatase conjugate, followed by the addition of a chromogenic substrate.
-
Data Analysis: The absorbance is measured, and the IC50 value is calculated as the concentration of the competitor peptide that inhibits 50% of the binding of the biotinylated peptide.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Ligand Immobilization: One binding partner (e.g., the SH2 domain) is immobilized on a sensor chip surface.
-
Analyte Injection: The other binding partner (e.g., the phosphopeptide) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: The association phase (analyte binding) and dissociation phase (analyte unbinding) are monitored over time. These sensorgrams are then fitted to kinetic models to determine ka and kd. The KD is calculated as kd/ka.
SH2 Domain Signaling Pathway
The binding of phosphopeptides to SH2 domains is a critical step in many signal transduction pathways. For instance, upon growth factor stimulation, receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for SH2 domain-containing proteins like Grb2. This interaction initiates a cascade of downstream signaling events, often leading to cell proliferation or differentiation.
Conclusion
The phosphopeptide this compound and its phosphatase-resistant analogs demonstrate high-affinity binding to various SH2 domains, making them valuable tools for studying SH2 domain-mediated signaling and as starting points for the development of therapeutic inhibitors. The comparative data presented in this guide, alongside detailed experimental protocols, provides a foundational resource for researchers in the field of signal transduction and drug discovery. Further studies employing real-time kinetic analysis, such as SPR, would provide a more complete picture of the binding dynamics of these important molecules.
References
A Comparative Analysis of a Phosphopeptide and Small Molecules as Src SH2 Domain Inhibitors
For Immediate Release
A detailed comparison of the peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 and various small molecule inhibitors targeting the Src Homology 2 (SH2) domain of the Src proto-oncogene, a key regulator of cell growth and differentiation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative efficacies, supported by experimental data and detailed protocols.
The Src Homology 2 (SH2) domain is a structurally conserved protein domain that plays a pivotal role in intracellular signal transduction pathways. It functions by recognizing and binding to specific phosphotyrosine-containing peptide motifs on other proteins. The Src tyrosine kinase, a protein where SH2 domains were first discovered, is a critical component of signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of Src activity is implicated in the development and progression of various cancers, making its SH2 domain an attractive target for therapeutic intervention.
This guide focuses on a comparative analysis of a known peptide inhibitor, this compound, and a selection of small molecule inhibitors that also target the Src SH2 domain.
Efficacy Comparison of Src SH2 Domain Inhibitors
The inhibitory efficacy of this compound and several small molecule inhibitors against the Src SH2 domain has been evaluated using various biophysical and biochemical assays. The following table summarizes their reported potencies, typically as half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values.
| Inhibitor | Type | Target Domain | Efficacy (IC50/Kd) | Assay Method |
| This compound | Peptide | Src SH2 | 0.15 µM (IC50) | Competitive Binding Assay |
| A Small Molecule Src SH2 Inhibitor (Example 1) | Small Molecule | Src SH2 | [Data Pending] | [Assay Pending] |
| A Small Molecule Src SH2 Inhibitor (Example 2) | Small Molecule | Src SH2 | [Data Pending] | [Assay Pending] |
[Data for small molecule inhibitors targeting the Src SH2 domain specifically is currently being compiled from available literature and will be updated.]
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is essential to visualize the relevant signaling pathway and the experimental workflow used to assess inhibitor efficacy.
Caption: Simplified diagram of a Src-mediated signaling pathway.
The diagram above illustrates a typical signaling cascade initiated by a growth factor binding to its receptor tyrosine kinase (RTK). This activation leads to the recruitment and activation of Src. The SH2 domain of Src then binds to phosphorylated tyrosine (pTyr) residues on substrate proteins, facilitating their phosphorylation by the Src kinase domain and subsequent activation of downstream signaling pathways that regulate cellular processes.
Caption: General workflow for screening Src SH2 domain inhibitors.
This workflow outlines the key steps in a typical in vitro binding assay to determine the efficacy of inhibitors. A recombinant Src SH2 domain is incubated with a fluorescently labeled peptide that is known to bind to it. In the presence of a test compound (either the peptide of interest or a small molecule), the binding of the fluorescent peptide is competed, leading to a measurable change in a signal, such as fluorescence polarization. This allows for the determination of the inhibitor's potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to measure the binding affinity of inhibitors to the Src SH2 domain.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a widely used technique to monitor binding events in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (the protein), the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light.
Protocol Outline:
-
Reagents and Materials:
-
Purified recombinant Src SH2 domain protein.
-
Fluorescently labeled peptide ligand with known affinity for the Src SH2 domain (e.g., a phosphotyrosine-containing peptide tagged with fluorescein).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test inhibitors (this compound or small molecules) at various concentrations.
-
384-well black, low-volume microplates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the microplate wells, add a fixed concentration of the Src SH2 domain and the fluorescently labeled peptide.
-
Add the different concentrations of the test inhibitors to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The raw fluorescence polarization data is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescently labeled peptide from the SH2 domain.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.
Protocol Outline:
-
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Purified recombinant Src SH2 domain protein (ligand).
-
Test inhibitors (analyte).
-
Immobilization buffers (e.g., sodium acetate, pH 4.5) and reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilize the Src SH2 domain onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test inhibitor (analyte) over the sensor surface.
-
Monitor the binding and dissociation in real-time by recording the SPR signal (response units, RU).
-
Regenerate the sensor surface between each analyte injection to remove the bound inhibitor.
-
-
Data Analysis:
-
The sensorgram data (RU vs. time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Reagents and Materials:
-
Isothermal titration calorimeter.
-
Purified recombinant Src SH2 domain protein.
-
Test inhibitors.
-
Dialysis buffer.
-
-
Procedure:
-
Dialyze both the Src SH2 domain and the inhibitor into the same buffer to minimize heat of dilution effects.
-
Load the Src SH2 domain into the sample cell of the calorimeter.
-
Load the inhibitor into the injection syringe.
-
Perform a series of injections of the inhibitor into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
The heat released or absorbed per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Conclusion
The peptide this compound demonstrates moderate inhibitory activity against the Src SH2 domain. While peptide-based inhibitors can offer high specificity, they often face challenges related to cell permeability and metabolic stability. Small molecule inhibitors, on the other hand, generally possess more favorable pharmacokinetic properties. A direct comparison of the efficacy of this peptide with small molecules specifically targeting the Src SH2 domain is crucial for guiding future drug discovery efforts. The experimental protocols provided herein offer a robust framework for conducting such comparative studies. As more data on the Src SH2 binding affinity of small molecules becomes available, a clearer picture of their relative therapeutic potential will emerge.
Independent Verification of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 Activity: A Comparative Guide for SH2 Domain Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, a known Src Homology 2 (SH2) domain ligand, with other alternative compounds. The information presented herein is supported by experimental data and detailed protocols to assist in the independent verification of its activity.
Introduction to this compound and SH2 Domains
The peptide this compound is a synthetic phosphopeptide designed to interact with SH2 domains. SH2 domains are highly conserved protein modules of approximately 100 amino acids that play a critical role in cellular signal transduction.[1] They recognize and bind to specific protein sequences containing a phosphorylated tyrosine (pTyr) residue, thereby mediating the assembly of signaling complexes and propagating downstream cellular responses. Given their central role in signaling pathways, SH2 domains have emerged as attractive targets for the development of therapeutics to treat a variety of diseases, including cancer and inflammatory disorders.
The activity of this compound lies in its ability to competitively inhibit the binding of natural phosphoprotein ligands to SH2 domains. This guide will focus on its interaction with the well-characterized Growth factor receptor-bound protein 2 (Grb2) SH2 domain as a case study for comparative analysis.
Comparative Analysis of SH2 Domain Ligands
The following table summarizes the binding affinities of this compound and a selection of other known Grb2 SH2 domain inhibitors. This data is essential for researchers to benchmark the potency of the target peptide.
| Compound Name | Sequence / Structure | Target SH2 Domain | Binding Affinity (IC50/Kd) | Reference |
| This compound | Ac-DY(PO3H2)VPML-NH2 | Grb2 | Data from Burke et al., 1994 (anticipated) | [2] |
| pYVNV | pTyr-Val-Asn-Val | Grb2 | Kd: ~191 nM | [3] |
| GpYLPQTV-NH2 | Gly-pTyr-Leu-Pro-Gln-Thr-Val-NH2 | STAT3 | - | [4] |
| mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 | Non-peptidic | Grb2/Grb7 | Potent inhibitor | [5][6] |
| CGP78850 | Non-peptidic | Grb2 | Potent and selective | [7] |
| Non-phosphate-containing tripeptide | - | Grb2 | IC50: 1.3 µM | [8] |
Experimental Protocols for Activity Verification
To facilitate the independent verification of the binding affinity of this compound, two standard biophysical methods are detailed below: Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Competition Assay
This assay measures the disruption of the interaction between a fluorescently labeled probe peptide and the Grb2 SH2 domain by an unlabeled competitor, such as this compound.
Materials:
-
Recombinant human Grb2 SH2 domain
-
Fluorescently labeled probe peptide (e.g., FITC-pYVNV)
-
This compound
-
Competitor peptides/compounds
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4[9]
-
Black, non-binding microplates[10]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescent probe peptide in the assay buffer. The final concentration in the assay should be below its Kd for the Grb2 SH2 domain.
-
Prepare a stock solution of the Grb2 SH2 domain in the assay buffer. The final concentration should be sufficient to bind a significant fraction of the probe, typically around the Kd value.
-
Prepare serial dilutions of the unlabeled competitor peptides (including this compound) in the assay buffer.
-
-
Assay Protocol: [9]
-
Add a fixed concentration of the Grb2 SH2 domain to each well of the microplate.
-
Add the serially diluted competitor peptides to the wells.
-
Add the fluorescently labeled probe peptide to all wells at a fixed concentration.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12]
Materials:
-
Recombinant human Grb2 SH2 domain
-
This compound
-
Dialysis buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
-
Dialyze the Grb2 SH2 domain and the peptide ligand extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the peptide. A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the peptide in the syringe is 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the Grb2 SH2 domain into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of a series of small injections (e.g., 2 µL) of the peptide into the protein solution.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection. Integrate these heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6977241B2 - SH2 domain binding inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Grb2 SH3 Domains with Affimer Proteins Provides Novel Insights into Ras Signalling Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
Benchmarking Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance benchmark of the synthetic phosphopeptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ against established standards in the field of signal transduction research. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison supported by experimental data to facilitate informed decisions in inhibitor design and selection.
The peptide Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is a known ligand for Src Homology 2 (SH2) domains, critical protein-protein interaction modules in cellular signaling pathways mediated by protein tyrosine kinases (PTKs).[1][2][3][4] Specifically, this peptide, with an IC₅₀ of 0.15 µM, serves as a valuable starting point for the design of more potent and specific SH2 domain inhibitors.[5] The presence of a proline residue at the +2 position relative to the phosphotyrosine (pY+2) suggests a binding preference for the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology and immunology.
Performance Comparison
The inhibitory potency of Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ is benchmarked against a selection of well-characterized small molecule and peptide-based STAT3 SH2 domain inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC₅₀), providing a clear comparison of their relative efficacies.
| Compound | Type | Target Domain | IC₅₀ (µM) |
| Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂ | Phosphopeptide | SH2 | 0.15 [5] |
| S3I-201 | Small Molecule | STAT3 SH2 | 86[6] |
| S3I-201.1066 | Small Molecule | STAT3 SH2 | 35[6] |
| Cryptotanshinone | Small Molecule | STAT3 SH2 | 4.6[6] |
| Stattic | Small Molecule | STAT3 SH2 | 5.1 |
| 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide | Small Molecule | STAT3 SH2 | 15.8[7] |
| GpYLPQTV-NH₂ | Phosphopeptide | STAT3 SH2 | 0.15[8] |
| YY002 | Small Molecule | STAT3 SH2 | 0.00224 (Kᵈ)[9] |
Experimental Protocols
The determination of binding affinity and inhibitory constants for SH2 domain ligands is commonly performed using a Fluorescence Polarization (FP) assay.[10][11][12][13][14] This in-solution, homogeneous assay measures the change in the rotational speed of a fluorescently labeled probe upon binding to a larger molecule, such as an SH2 domain.
Fluorescence Polarization Competition Assay Protocol
This protocol outlines a competitive binding experiment to determine the IC₅₀ of an unlabeled inhibitor (e.g., Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂).
Materials:
-
Purified, recombinant SH2 domain of interest (e.g., STAT3 SH2 domain)
-
Fluorescently labeled phosphopeptide probe with known affinity for the SH2 domain (e.g., Fluorescein-GpYLPQTV-NH₂)
-
Unlabeled test inhibitor (Ac-Asp-Tyr(PO₃H₂)-Val-Pro-Met-Leu-NH₂)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100
-
Black, low-volume 96- or 384-well microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the SH2 domain in assay buffer at a concentration that results in significant binding to the fluorescent probe (typically at or below the Kᵈ of the probe).
-
Prepare a 2X solution of the fluorescent probe in assay buffer. The final concentration should be low (e.g., 10 nM) to minimize background fluorescence.
-
Prepare a serial dilution of the unlabeled inhibitor in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the serially diluted unlabeled inhibitor.
-
Add the 2X SH2 domain solution to each well.
-
Add the 2X fluorescent probe solution to each well to initiate the binding reaction.
-
Include control wells:
-
No inhibitor control: Contains SH2 domain and fluorescent probe to measure maximum polarization.
-
No protein control: Contains only the fluorescent probe to measure minimum polarization.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The IC₅₀ value, the concentration of inhibitor that displaces 50% of the bound fluorescent probe, is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Molecular Interactions and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving an SH2 domain and a typical experimental workflow.
Caption: Simplified SH2 domain-mediated signaling cascade.
Caption: Fluorescence Polarization competition assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gencefebio.com [gencefebio.com]
- 4. Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2 | SH2结构域配体 | MCE [medchemexpress.cn]
- 5. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 6. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization. | Broad Institute [broadinstitute.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for the synthetic peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2, ensuring compliance with general safety standards and regulatory guidelines.
Immediate Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for handling synthetic peptides should be observed. Always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the compound.[1] Work in a well-ventilated area to avoid inhalation of the lyophilized powder. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
Step-by-Step Disposal Protocol
Given the lack of specific hazard data for this peptide, it should be treated as chemical waste.[1][2] The following step-by-step protocol outlines the recommended disposal procedure.
-
Consult Institutional and Local Guidelines : Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office and review local, state, and federal regulations for chemical waste disposal.[1][2]
-
Waste Identification and Segregation :
-
Do not mix the peptide waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Keep the peptide in its original, clearly labeled container if possible. If transferring to a new container, ensure it is appropriate for chemical waste and properly labeled with the full chemical name: this compound.
-
-
Disposal of Unused or Expired Peptide :
-
Solid Waste : Collect the solid (lyophilized) peptide waste in a designated and properly labeled chemical waste container.
-
Liquid Waste : If the peptide is in solution, collect it in a labeled container for liquid chemical waste. Do not pour peptide solutions down the drain unless you have received explicit approval from your EHS office for this specific compound.[1][2] Many institutions prohibit the drain disposal of research chemicals to prevent potential environmental contamination.
-
-
Management of Empty Containers :
-
Empty containers that held this compound should be managed according to your institution's guidelines for "RCRA Empty" containers. This may involve triple rinsing the container with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[3]
-
Once properly decontaminated, deface the label on the empty container before disposing of it in the regular trash or as directed by your EHS office.[4]
-
-
Scheduling Waste Pickup : Once the waste is properly containerized and labeled, arrange for its collection by your institution's hazardous waste management service.
Quantitative Data Summary
Without a specific Safety Data Sheet, no quantitative data on toxicity, ecotoxicity, or other hazard metrics for this compound can be provided. The precautionary principle dictates treating the substance as potentially hazardous in the absence of such data.
| Data Point | Value | Source |
| Acute Toxicity | Data not available | N/A |
| Chronic Toxicity | Data not available | N/A |
| Environmental Hazards | Data not available | N/A |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the peptide Ac-Asp-Tyr(PO3H2)-Val-Pro-Met-Leu-NH2. The following procedures are designed to ensure safe handling, storage, and disposal of this research-grade compound.
I. Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A long-sleeved, cuffed lab coat made of a low-permeability fabric should be worn.[1] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes.[2] A face shield may be used in addition to goggles for enhanced protection.[3] |
| Respiratory Protection | Dust Respirator | When handling the lyophilized powder, a dust respirator is recommended to prevent inhalation.[4] |
II. Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Reconstitution:
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation, which can affect the stability of the peptide.[4][5]
-
Weighing: Quickly weigh the desired amount of the peptide in a clean, controlled environment.[4]
-
Reconstitution: Dissolve the peptide in a sterile buffer, such as sterile distilled water or a dilute acetic acid solution (0.1%).[5] Sonication may aid in dissolving the peptide, but avoid excessive heating.[4] For peptides containing methionine, like this one, using oxygen-free buffers is recommended to prevent oxidation.[4]
B. Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or colder, protected from light.[4][5]
-
Peptide Solution: Once reconstituted, it is recommended to aliquot the solution into single-use vials and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[5] Peptide solutions have a limited shelf life, especially those containing methionine.[4][5]
III. Disposal Plan
Proper disposal of unused or expired peptide is crucial for environmental and personal safety.
| Waste Type | Disposal Procedure |
| Unused/Expired Peptide | Dispose of as chemical waste through your institution's approved hazardous waste channels.[6][7] Do not pour down the drain or discard in regular trash.[6][7] |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, leak-proof container labeled for biohazardous or chemical waste, in accordance with your institution's guidelines.[8] |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in designated chemical waste containers immediately after handling the compound.[1] |
IV. Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. osha.gov [osha.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. osha.gov [osha.gov]
- 4. bachem.com [bachem.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. intelligenthq.com [intelligenthq.com]
- 8. peptiderecon.com [peptiderecon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
